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  • Product: (Dimethylamino)methylphenyloxosulfoniumtetrafluoroborate
  • CAS: 21077-81-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (Dimethylamino)methylphenyloxosulfonium Tetrafluoroborate: A Versatile Reagent for Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Powerful Synthetic Tool In the landscape of modern organic synthesis, the development of reagents that offer unique reactivity, st...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Powerful Synthetic Tool

In the landscape of modern organic synthesis, the development of reagents that offer unique reactivity, stability, and ease of handling is paramount. (Dimethylamino)methylphenyloxosulfonium tetrafluoroborate, also identified by its CAS Number 1310743-89-5 and alternative name N,N,S-Trimethyl-S-phenylsulfoxinium Tetrafluoroborate, has emerged as a significant player in this arena.[1][2] This stable, crystalline solid serves as a key precursor to a highly reactive sulfoxonium ylide, unlocking a diverse array of chemical transformations crucial for the construction of complex molecular architectures, particularly within the realm of pharmaceutical development.

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and reactivity of (Dimethylamino)methylphenyloxosulfonium tetrafluoroborate. It further delves into its applications, with a focus on the mechanistic rationale behind its utility and provides detailed protocols to empower researchers in harnessing its synthetic potential.

Chemical Structure and Physicochemical Properties

The structural integrity of a reagent is fundamental to its reactivity. (Dimethylamino)methylphenyloxosulfonium tetrafluoroborate is an ionic compound composed of a sulfoxonium cation and a tetrafluoroborate anion. The cation features a central hexavalent sulfur atom bonded to a phenyl group, a methyl group, a dimethylamino group, and an oxygen atom. This arrangement results in a positive charge on the sulfur atom, which is counterbalanced by the tetrafluoroborate anion (BF₄⁻).

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Chemical structure of the (Dimethylamino)methylphenyloxosulfonium cation with its tetrafluoroborate counter-anion.

A summary of its key physicochemical properties is presented in the table below:

PropertyValueReference
CAS Number 1310743-89-5[1]
Molecular Formula C₉H₁₄BF₄NOS[1]
Molecular Weight 271.08 g/mol [1]
Appearance White solid[2]
Melting Point 118–119 °C[2]
Solubility Soluble in dimethylformamide, dimethyl sulfoxide, dichloromethane; low solubility in tetrahydrofuran, chloroform.[2]
Spectroscopic Characterization

The identity and purity of (Dimethylamino)methylphenyloxosulfonium tetrafluoroborate are confirmed through various spectroscopic techniques.

  • ¹H NMR (500 MHz, CDCl₃): δ 7.83–8.27 (m, 5H, Phenyl-H), 4.03 (s, 3H, S-CH₃), 3.16 (s, 6H, N(CH₃)₂)[2]. The multiplet in the aromatic region corresponds to the protons of the phenyl group. The two singlets at 4.03 and 3.16 ppm represent the diastereotopic methyl groups attached to the sulfur and nitrogen atoms, respectively.

  • Infrared (IR): ν 1100–1000 cm⁻¹[2]. This region is characteristic of the S=O stretching vibration in sulfoxonium compounds.

Synthesis of (Dimethylamino)methylphenyloxosulfonium Tetrafluoroborate

The synthesis of this reagent is a multi-step process that begins with a readily available starting material, methyl phenyl sulfoxide. The synthetic pathway is designed to be efficient and scalable, providing reliable access to the target compound.

dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} Caption: Synthetic workflow for (Dimethylamino)methylphenyloxosulfonium tetrafluoroborate.

Experimental Protocol:

Step 1: Synthesis of S-Methyl-S-phenylsulfoximine

This initial step involves the imination of methyl phenyl sulfoxide. While various methods exist for this transformation, a common approach utilizes an NH-transfer agent.

  • Reaction Setup: In a well-ventilated fume hood, dissolve (S)-(-)-4-Bromophenyl methyl sulfoxide (as a representative starting material) in methanol.[3]

  • Reagent Addition: To the stirred solution, add (diacetoxyiodo)benzene followed by the gradual addition of ammonium carbamate.[3] The gradual addition is crucial to control the decarboxylation of ammonium carbamate.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting residue is then subjected to an extractive work-up with a suitable organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate to neutralize acetic acid.[3] The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the pure S-methyl-S-phenylsulfoximine.

Step 2: N-Alkylation to form (Dimethylamino)methylphenyloxosulfonium Tetrafluoroborate

The final step is the N-alkylation of the sulfoximine intermediate. Trimethyloxonium tetrafluoroborate is a powerful methylating agent suitable for this transformation.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), place the S-methyl-S-phenylsulfoximine and trimethyloxonium tetrafluoroborate.[4]

  • Solvent Addition: Add anhydrous dichloromethane to the flask and stir the mixture at room temperature.[4]

  • Reaction Monitoring: The reaction progress can be monitored by TLC or NMR spectroscopy.

  • Work-up and Isolation: After the reaction is complete, water is added to the mixture. The layers are separated, and the aqueous phase is extracted with dichloromethane.[4] The combined organic layers are dried and concentrated under reduced pressure to yield (Dimethylamino)methylphenyloxosulfonium tetrafluoroborate as a white solid.[2]

Reactivity and Synthetic Applications: The Power of the Derived Ylide

The primary synthetic utility of (Dimethylamino)methylphenyloxosulfonium tetrafluoroborate lies in its role as a precursor to (dimethylamino)phenylsulfoxonium methylide. This ylide is typically generated in situ by treatment of the salt with a suitable base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The resulting ylide is a versatile nucleophilic carbene equivalent, participating in a wide range of transformations that are of high value in drug discovery and development.

dot graph "Ylide_Reactivity" { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

} Caption: Generation and key reactions of the derived sulfoxonium ylide.

Key Transformations:
  • Cyclopropanation: The ylide reacts with electron-deficient alkenes, such as α,β-unsaturated esters, to afford cyclopropanes. This transformation is highly valuable for introducing the strained three-membered ring system, a common motif in bioactive molecules.

  • Epoxidation: In reactions with aldehydes and ketones, the ylide can act as a methylene transfer agent to form epoxides.

  • X-H Insertion Reactions: A particularly powerful application is the insertion of the ylide-derived carbene into various X-H bonds (where X can be carbon, nitrogen, oxygen, or sulfur). This allows for the direct functionalization of C-H bonds and the formation of new C-N, C-O, and C-S bonds, which are fundamental connections in many pharmaceutical compounds.

  • Synthesis of Heterocycles: The ylide can participate in annulation reactions with suitable partners to construct a variety of heterocyclic scaffolds, which are privileged structures in medicinal chemistry.

Application in Drug Development: A Case Study in Bioactive Molecule Synthesis

The ability to efficiently construct complex molecular frameworks makes sulfoxonium ylides, and by extension their precursors like (Dimethylamino)methylphenyloxosulfonium tetrafluoroborate, highly attractive in drug discovery programs. The dimethylamino group in the title compound can influence the reactivity and selectivity of the derived ylide, offering potential advantages in specific synthetic contexts.

Representative Protocol: Synthesis of a Cyclopropyl Ester Intermediate
  • Ylide Generation: In a flask under an inert atmosphere, dissolve (Dimethylamino)methylphenyloxosulfonium tetrafluoroborate in anhydrous dichloromethane. Cool the solution to 0 °C and add a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dichloromethane dropwise. Stir the mixture at this temperature for 30 minutes to generate the ylide in situ.

  • Cyclopropanation Reaction: To the freshly prepared ylide solution, add a solution of an α,β-unsaturated ester (e.g., ethyl cinnamate) in dichloromethane dropwise at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until the starting materials are consumed, as monitored by TLC.

  • Quenching and Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the layers and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired cyclopropyl ester derivative.

This protocol exemplifies how the title reagent can be employed to introduce a key structural motif found in various bioactive molecules, showcasing its utility for drug development professionals in the rapid generation of diverse compound libraries for screening and lead optimization.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (Dimethylamino)methylphenyloxosulfonium tetrafluoroborate. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, a hazard assessment can be made based on its structural components and the safety data for analogous compounds.

  • General Hazards: The compound is a sulfonium salt and should be handled with care. Similar compounds can be irritants to the eyes, skin, and respiratory system. Ingestion may be harmful.[5][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this reagent. Work in a well-ventilated fume hood.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] The container should be tightly sealed.

  • Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

(Dimethylamino)methylphenyloxosulfonium tetrafluoroborate is a valuable and versatile reagent for modern organic synthesis. Its stability as a crystalline solid, coupled with the potent and diverse reactivity of its derived sulfoxonium ylide, makes it an important tool for the construction of complex organic molecules. For researchers and professionals in drug development, this reagent offers a reliable means to access key structural motifs and functional groups found in a wide array of bioactive compounds. By understanding its chemical properties, synthesis, and reactivity, scientists can effectively leverage this powerful reagent to accelerate the discovery and development of new therapeutics.

References

  • Brandt, J.; Gais, H.-J. Stereoselective Synthesis of Allylic Sulfoximines from S-(Chloromethyl)-N-methyl-S-phenyl. [Journal Name, Year, Volume, Pages]. (Note: A full citation could not be generated as the journal name was not available in the search result).
  • Synblock Inc. (Dimethylamino)methylphenylsulfoxonium tetrafluoroborate.
  • Request PDF. N,N,S‐Trimethyl‐S‐phenylsulfoxinium Tetrafluoroborate.
  • Luisi, R., Bull, J. A., & Rollin, P. (2019). Synthesis and Transformations of NH-Sulfoximines. [Journal Name, Year, Volume, Pages]. (Note: A full citation could not be generated as the journal name was not available in the search result).
  • Shiner, C. S., & Berks, A. H. (1988). Preparation of (+)- and (-)-N,S-dimethyl-S-phenylsulfoximine via an improved resolution. Accurate determination of very high enantiomeric purities by on-column GC analysis of diastereomeric derivatives. The Journal of Organic Chemistry, 53(23), 5542–5543.
  • Product Class 6: Oxonium Salts. Science of Synthesis.
  • Organic Syntheses Procedure.
  • G-Series Supporting Information. [Source, Year]. (Note: A full citation could not be generated as the source was not fully identifiable in the search result).
  • A General Metallaphotoredox Platform for N-Alkylated Sulfoximines as Bioisosteric Building Blocks. [Journal Name, Year, Volume, Pages]. (Note: A full citation could not be generated as the journal name was not available in the search result).
  • Fisher Scientific.
  • Briggs, E. L., Ma, T.-K., Zhong, Z., Tota, A., Degennaro, L., Luisi, R., & Bull, J. A. (2021). Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using Ammonium Carbamate and (Diacetoxyiodo)benzene. Organic Syntheses, 98, 186-202.
  • Tani, K., & Stoltz, B. M.
  • Nuclear Magnetic Resonance- and Electron Paramagnetic Resonance Spectroscopic Characterization of S4N4 and (SN)x Dissolved in [EMIm][OAc]. [Journal Name, Year, Volume, Pages]. (Note: A full citation could not be generated as the journal name was not available in the search result).
  • 3M.
  • Han, M., Luo, L., Tang, Z., Li, G.-x., & Wang, Q. (2023). Synthesis of Sulfoximines through Selective Sulfur Alkylation of Sulfinamides Generated In Situ from β-Sulfoximine Esters. Synlett, 34(12), 1829-1833.
  • ChemWhat. (S)-(+)-S-METHYL-S-PHENYLSULFOXIMINE CAS#: 33903-50-3.
  • Alkylation of NH-sulfoximines under Mitsunobu-type conditions. Organic & Biomolecular Chemistry.
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  • High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1. Physical Chemistry Chemical Physics.
  • Pankaj, S., Nutan, S., Amit, K., & Sunita, B. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents directed towards the synthesis of heterocycles.
  • Organic Syntheses Procedure.
  • Umemoto, T., & Ishihara, S. (2012). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. Beilstein Journal of Organic Chemistry, 8, 461-471.
  • Design and synthesis of bioactive molecules. Beilstein Journal of Organic Chemistry.
  • Bioorthogonal Functionalization of Material Surfaces with Bioactive Molecules. [Journal Name, Year, Volume, Pages]. (Note: A full citation could not be generated as the journal name was not available in the search result).
  • Synthesis, Structural Elucidation, In Silico and In Vitro Studies of New Class of Methylenedioxyphenyl-Based Amide Derivatives as Potential Myeloperoxidase Inhibitors for Cardiovascular Protection. [Journal Name, Year, Volume, Pages]. (Note: A full citation could not be generated as the journal name was not available in the search result).
  • Synthesis of bioactive compounds. Diva-Portal.org.
  • Natural product-inspired strategies towards the discovery of novel bioactive molecules. Future Journal of Pharmaceutical Sciences.

Sources

Exploratory

The Aminosulfoxonium Advantage: Mechanism and Protocols for Ylide Formation from (Dimethylamino)methylphenyloxosulfonium Tetrafluoroborate

Executive Summary (Dimethylamino)methylphenyloxosulfonium tetrafluoroborate is a highly specialized chiral reagent utilized in advanced asymmetric synthesis. Unlike the classical Johnson-Corey-Chaykovsky reagent (dimethy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Dimethylamino)methylphenyloxosulfonium tetrafluoroborate is a highly specialized chiral reagent utilized in advanced asymmetric synthesis. Unlike the classical Johnson-Corey-Chaykovsky reagent (dimethylsulfoxonium methylide), this aminosulfoxonium variant features a stereogenic sulfur center. When deprotonated to its corresponding ylide, it enables highly stereoselective methylenation reactions, serving as a critical intermediate for the asymmetric synthesis of epoxides, cyclopropanes, and aziridines. This technical guide deconstructs the thermodynamic drivers, mechanistic pathways, and field-validated protocols for generating and utilizing this ylide.

Thermodynamic and Electronic Drivers of Deprotonation

The formation of the ylide relies on the deprotonation of the α-methyl group attached to the sulfur atom. The causality behind this reactivity lies in the profound electron-withdrawing nature of the cationic oxosulfonium core. The positive charge on the sulfur, coupled with the electronegative oxygen and dimethylamino groups, highly activates the adjacent methyl protons, making them exceptionally acidic[1].

According to foundational physical organic studies on 2, the (dimethylamino)methylphenyloxosulfonium cation exhibits extreme thermodynamic acidity compared to unstabilized sulfur compounds[2].

Quantitative Acidity Data

The table below summarizes the relative acidities of related sulfur-based carbon acids in dimethyl sulfoxide (DMSO), illustrating the thermodynamic driving force that allows for ylide generation under specific basic conditions.

Carbon AcidFunctional GroupRelative Acidity DifferenceMechanistic Implication
PhSO₂CH₃ SulfoneBaselineStandard reference for α-sulfonyl carbanions
PhS(O)(NMe)CH₃ Sulfoximine+5 pKa units (Less acidic)Requires stronger bases for deprotonation
[PhS(O)(NMe₂)CH₃]⁺ Aminosulfoxonium Cation-14 pKa units (More acidic)Highly activated α-protons; readily forms ylide

Data derived from Bordwell et al. highlighting the profound electron-withdrawing effect of the cationic oxosulfonium core[2].

Mechanism of Ylide Formation

The deprotonation mechanism is a kinetically controlled acid-base reaction. Successful ylide generation requires precise control over the base and the counterion environment:

  • Base Selection (The Dimsyl Anion): Sodium hydride (NaH) in DMSO is the optimal system. NaH reacts irreversibly with DMSO to form the dimsyl anion (CH₃SOCH₂⁻). This homogeneous, highly basic species ensures rapid, quantitative deprotonation of the sulfoxonium salt without acting as a competing nucleophile that might attack the sulfur center.

  • Counterion Dynamics (BF₄⁻): The selection of the tetrafluoroborate counterion is not arbitrary. Unlike iodide or bromide, which can exhibit nucleophilic behavior or photolytic instability, the BF₄⁻ anion is robustly non-coordinating. This preserves the electrophilicity of the sulfur center during synthesis and prevents competitive side reactions during ylide generation.

  • Ylide Stabilization: Upon proton abstraction, the resulting carbanion is stabilized by the adjacent S⁺ center. The generated1 exists as a resonance hybrid between the ylene (S=C) and ylide (S⁺-C⁻) forms, priming it for nucleophilic attack[1].

G Salt Aminosulfoxonium Salt Deprotonation α-Proton Abstraction Salt->Deprotonation Base Dimsyl Anion (Base) Base->Deprotonation Ylide Aminosulfoxonium Ylide Deprotonation->Ylide Kinetic Control Byproduct NaBF₄ + H₂ (Byproducts) Deprotonation->Byproduct Leaving Group

Logical workflow of aminosulfoxonium ylide generation via deprotonation.

Experimental Methodology: Ylide Generation and Application

The following protocol details the generation of the aminosulfoxonium ylide and its subsequent use in asymmetric epoxidation. This methodology is adapted from validated procedures utilized in the 3[3].

Protocol: Generation of (S)-(Dimethylamino)methylphenyloxosulfonium Methylide

Self-Validating System: This workflow incorporates visual and physical cues to ensure the researcher can validate the reaction's progress in real-time.

Step 1: Preparation of the Base (Dimsyl Anion)

  • Action: Weigh 18 mg of NaH (60% dispersion in mineral oil, ~0.46 mmol) into an oven-dried, argon-purged flask. Wash with anhydrous hexane (3 × 1 mL) and decant the solvent.

  • Causality: Removing the mineral oil ensures accurate stoichiometry and prevents multiphasic interference during the reaction.

  • Action: Add 0.5 mL of anhydrous DMSO at 20 °C and stir for 45 minutes.

  • Validation: Observation of steady H₂ gas evolution. The solution will become clear and homogeneous, indicating the complete formation of the dimsyl anion.

Step 2: Ylide Generation

  • Action: To the dimsyl anion solution, add 161 mg (0.594 mmol) of (S)-(dimethylamino)methylphenyloxosulfonium tetrafluoroborate in one portion. Stir for 40 minutes at room temperature.

  • Causality: The dimsyl anion acts as a kinetic base, rapidly deprotonating the highly acidic α-methyl group of the aminosulfoxonium salt.

  • Validation: The solid salt will dissolve completely, and the solution may adopt a slight yellow tint, confirming the formation of the stabilized chiral ylide.

Step 3: Electrophilic Addition (Epoxidation)

  • Action: Add a solution of the target aldehyde (0.238 mmol) in 2 mL of anhydrous DMSO dropwise. Stir the mixture for up to 6 days at room temperature (duration depends heavily on substrate steric hindrance).

  • Causality: The ylide acts as a nucleophile, attacking the carbonyl carbon to form a betaine intermediate, which then undergoes intramolecular cyclization to form the epoxide[3].

  • Validation: TLC monitoring (e.g., Hexane/EtOAc) will show the disappearance of the aldehyde and the emergence of a new, less polar epoxide spot.

Mechanistic Pathway of Epoxidation

The downstream utility of the generated ylide lies in its predictable formal cycloaddition mechanism. The stereochemical outcome is dictated by the facial selectivity during the initial nucleophilic attack of the ylide onto the electrophile. This forms a 4, which subsequently undergoes an intramolecular S_N2 displacement, ejecting the sulfinamide leaving group and closing the three-membered ring[4].

Pathway Ylide Chiral Aminosulfoxonium Ylide Betaine Zwitterionic Betaine Intermediate Ylide->Betaine Nucleophilic Addition Electrophile Aldehyde / Ketone Electrophile->Betaine Epoxide Chiral Epoxide (Product) Betaine->Epoxide Intramolecular SN2 LeavingGroup Sulfinamide (Byproduct) Betaine->LeavingGroup Elimination

Mechanistic pathway of asymmetric epoxidation via betaine intermediate.

References

  • Title: Total Synthesis of the Furaquinocins Source: Journal of the American Chemical Society URL: [Link]

  • Title: Acidities of sulfoximines and related oxosulfonium cations. Cyclopropyl effects and structures of α-sulfonyl-type carbanions Source: ResearchGate URL: [Link]

  • Title: Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides Source: MDPI URL: [Link]

  • Title: Asymmetric Ylide Reactions: Epoxidation, Cyclopropanation, Aziridination, Olefination, and Rearrangement Source: Chemical Reviews URL: [Link]

Sources

Foundational

Structural Elucidation and NMR Characterization of (Dimethylamino)methylphenyloxosulfonium Tetrafluoroborate: A Technical Guide

Executive Summary (Dimethylamino)methylphenyloxosulfonium tetrafluoroborate (CAS: 21077-81-6), structurally identified as N,N,S-trimethyl-S-phenylsulfoxonium tetrafluoroborate, is a highly specialized reagent utilized in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Dimethylamino)methylphenyloxosulfonium tetrafluoroborate (CAS: 21077-81-6), structurally identified as N,N,S-trimethyl-S-phenylsulfoxonium tetrafluoroborate, is a highly specialized reagent utilized in advanced organic synthesis. Serving as a stable precursor to aminooxosulfonium ylides, it is pivotal for stereoselective methylene transfer reactions, including cyclopropanation and oxetane formation. This whitepaper provides an in-depth analysis of its Nuclear Magnetic Resonance (NMR) spectroscopy characterization, detailing the causality behind signal assignments, experimental workflows, and the mechanistic utility of the reagent.

Chemical Context and Mechanistic Utility

Unlike traditional Johnson-Corey-Chaykovsky reagents (e.g., dimethylsulfoxonium methylide), the incorporation of a dimethylamino group and a phenyl ring on the sulfoxonium center significantly modulates the electronic properties and stability of the resulting ylide 1. The tetrafluoroborate counterion ensures the salt remains a stable, free-flowing white solid (mp 118–119 °C) that is highly soluble in halogenated solvents like chloroform and dichloromethane 2.

Upon treatment with a base (such as NaH or DBU), the salt is deprotonated to yield the active (dimethylamino)phenyloxosulfonium methylide. This ylide acts as a versatile methylene transfer agent. When reacted with electrophiles like epoxides or aldehydes, it forms a betaine intermediate that undergoes an intramolecular SN2-type displacement to yield cyclopropyl sulfones or oxetanes 3.

Mechanism Salt Sulfoxonium Salt (Precursor) Base Base Treatment (e.g., NaH / DBU) Salt->Base Deprotonation Ylide Aminooxosulfonium Ylide (Active Species) Base->Ylide - HBF4 Electrophile Electrophile (Aldehyde / Epoxide) Ylide->Electrophile Nucleophilic Attack Betaine Betaine Intermediate Electrophile->Betaine Addition Product Cyclopropyl Sulfone or Oxetane Betaine->Product Intramolecular SN2 (Methylene Transfer)

Mechanistic pathway of ylide generation and subsequent methylene transfer.

NMR Spectroscopy Characterization

The structural integrity of (dimethylamino)methylphenyloxosulfonium tetrafluoroborate is primarily validated through multinuclear NMR spectroscopy. The strongly electron-withdrawing nature of the positively charged oxosulfonium core dictates the unique chemical shifts of the adjacent alkyl groups.

Quantitative ¹H NMR Data

The ¹H NMR spectrum (acquired at 500 MHz in CDCl₃) exhibits three distinct resonance environments. The high-field instrument is critical to resolving the complex second-order coupling of the phenyl ring protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Rationale
7.83 – 8.27 Multiplet (m)5HPhenyl (Ar-H)The oxosulfonium group acts as a strong electron-withdrawing group (EWG), heavily deshielding the aromatic protons via inductive and resonance effects.
4.03 Singlet (s)3HS-CH₃In a neutral sulfide, S-CH₃ protons resonate around δ 2.5. The profound downfield shift to δ 4.03 is driven by the strong inductive electron withdrawal of the positively charged sulfur atom and the double-bonded oxygen.
3.16 Singlet (s)6HN(CH₃)₂The proximity to the electronegative nitrogen, compounded by the adjacent sulfoxonium center, deshields these protons relative to standard aliphatic amines.
Multinuclear Considerations (¹³C, ¹⁹F, ¹¹B)

While ¹H NMR is sufficient for routine purity checks, a self-validating characterization system requires multinuclear verification to confirm the salt pair:

  • ¹⁹F NMR: The tetrafluoroborate anion ([BF₄]⁻) presents a sharp singlet typically around δ -152 to -153 ppm.

  • ¹¹B NMR: A corresponding singlet around δ -1.0 ppm confirms the presence of the intact [BF₄]⁻ counterion, ensuring no degradation via fluoride dissociation has occurred.

Experimental Methodology: NMR Acquisition Workflow

To ensure high-fidelity data reproduction, the following step-by-step protocol must be adhered to. The choice of CDCl₃ over DMSO-d₆ is deliberate for routine analysis; while the compound is soluble in both, CDCl₃ avoids the massive solvent residual peak at δ 2.50 that can obscure critical aliphatic signals if water suppression or careful phasing is not applied.

NMR_Workflow SamplePrep 1. Sample Prep Dissolve in CDCl3 Tuning 2. Probe Tuning Match 1H/19F SamplePrep->Tuning Shimming 3. Shimming Optimize B0 Tuning->Shimming Acquisition 4. Acquisition Pulse & FID Shimming->Acquisition Processing 5. Processing FT & Phase Acquisition->Processing

Step-by-step experimental workflow for multinuclear NMR acquisition.

Step-by-Step Protocol:

  • Sample Preparation: Weigh 15–20 mg of the crystalline tetrafluoroborate salt. Dissolve completely in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (δ 0.00).

  • Tube Selection & Loading: Transfer the homogeneous solution into a high-precision 5 mm NMR tube (e.g., 500 MHz rated) to minimize magnetic susceptibility artifacts.

  • Probe Tuning and Matching: Insert the sample into the 500 MHz spectrometer. Tune the broadband probe specifically to the ¹H Larmor frequency (500.13 MHz) to maximize the quality factor (Q) of the RF coil, ensuring optimal signal-to-noise (S/N).

  • Shimming: Execute gradient shimming (Z1–Z5) to optimize B₀ magnetic field homogeneity. The TMS signal must achieve a linewidth at half-height (FWHM) of < 1.0 Hz.

  • Acquisition: Set a 30° excitation pulse to allow for rapid pulsing without saturation. Use a relaxation delay (D1) of 2.0 seconds and acquire 16–32 transients.

  • Processing: Apply a 0.3 Hz exponential window function (line broadening) to the Free Induction Decay (FID) prior to Fourier transformation. Perform manual phase correction (zero and first order) and a polynomial baseline correction to ensure accurate integration values.

Conclusion

The precise NMR characterization of (dimethylamino)methylphenyloxosulfonium tetrafluoroborate is foundational for its application in complex total syntheses, such as the synthesis of furaquinocins 4. By understanding the electronic causality behind the distinct downfield shifts—particularly the S-CH₃ at δ 4.03—researchers can confidently validate the structural integrity of this potent methylene transfer reagent before deploying it in stereoselective transformations.

References

  • Examining the Alkaline Stability of Tris(dialkylamino)sulfoniums and Sulfoxoniums Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • NOVEL REACTIONS OF AMINOOXOSULFONIUM YLIDE WITH EPOXIDES Source: R Discovery / Chemistry Letters URL:[Link]

  • N,N,S‐Trimethyl‐S‐phenylsulfoxinium Tetrafluoroborate Source: e-EROS Encyclopedia of Reagents for Organic Synthesis (via ResearchGate) URL:[Link]

  • Total Synthesis of the Furaquinocins Source: Journal of the American Chemical Society URL:[Link]

Sources

Exploratory

Unveiling the Three-Dimensional Architecture of (Dimethylamino)methylphenyloxosulfonium Tetrafluoroborate: A Technical Guide to X-ray Crystallographic Analysis

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive walkthrough of the process of determining the single-crystal X-ray structure of (Dimeth...

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Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive walkthrough of the process of determining the single-crystal X-ray structure of (Dimethylamino)methylphenyloxosulfonium tetrafluoroborate. While the crystallographic data for this specific compound is not publicly available, this guide will use it as a practical case study to illustrate the entire workflow, from synthesis and crystallization to data analysis and interpretation. The methodologies and principles described herein are broadly applicable to the structural elucidation of novel small molecules.

Introduction: The Significance of Structural Elucidation in Drug Discovery

(Dimethylamino)methylphenyloxosulfonium salts belong to a class of compounds with growing interest in medicinal chemistry and organic synthesis. Sulfonium salts, in general, serve as versatile reagents and have been explored as potential therapeutic agents.[1][2][3] The precise three-dimensional arrangement of atoms within a molecule, which can only be definitively determined by X-ray crystallography, is fundamental to understanding its chemical reactivity, physical properties, and biological activity.[4][5][6] A high-resolution crystal structure can reveal key information about bond lengths, bond angles, and intermolecular interactions, which are critical for structure-activity relationship (SAR) studies and rational drug design.

This guide will provide a detailed, step-by-step methodology for the crystallographic analysis of our target compound, (Dimethylamino)methylphenyloxosulfonium tetrafluoroborate, offering insights into the experimental considerations and the logic behind each step.

Synthesis and Crystallization: The Foundation of a Successful Structure Determination

The journey to a crystal structure begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction.

Synthesis of (Dimethylamino)methylphenyloxosulfonium Tetrafluoroborate

The synthesis of oxosulfonium salts can be approached through several established methods, primarily through the oxidation of the corresponding sulfonium salt or the alkylation of a sulfoxide.[7][8] For our target compound, a plausible synthetic route involves the oxidation of (Dimethylamino)methylphenylsulfonium tetrafluoroborate.

Proposed Synthetic Protocol:

  • Preparation of the Precursor Sulfonium Salt: The synthesis would begin with the reaction of methyl phenyl sulfide with a suitable methylating agent, followed by anion exchange to introduce the tetrafluoroborate counter-ion.

  • Oxidation to the Oxosulfonium Salt: The resulting sulfonium salt would then be oxidized to the desired oxosulfonium salt. A common method involves the use of an oxidizing agent like sodium perbenzoate.[7] The reaction progress would be monitored by techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

  • Purification: The crude product would be purified using recrystallization or column chromatography to obtain a sample of high purity, which is crucial for successful crystallization.

Growing Diffraction-Quality Single Crystals

Obtaining single crystals of sufficient size and quality is often the most challenging step in X-ray crystallography.[9] Several crystallization techniques should be systematically explored:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a less soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing its solubility and promoting crystal growth.

The choice of solvents is critical and often requires screening a variety of options. For ionic compounds like our target, polar solvents such as acetonitrile, methanol, or acetone, and mixtures thereof, would be a logical starting point.

Single-Crystal X-ray Diffraction: From Crystal to Diffraction Pattern

Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[4]

Experimental Workflow for X-ray Data Collection:

experimental_workflow cluster_prep Crystal Preparation cluster_data_collection Data Collection cluster_analysis Structure Analysis Crystal_Selection Crystal Selection (Microscope) Mounting Crystal Mounting (Goniometer) Crystal_Selection->Mounting Cryo_Cooling Cryo-cooling (~100 K) Mounting->Cryo_Cooling Unit_Cell Unit Cell Determination Cryo_Cooling->Unit_Cell X-ray Diffraction Strategy Data Collection Strategy Unit_Cell->Strategy Integration Data Integration Strategy->Integration Solution Structure Solution Integration->Solution Diffraction Data Refinement Structure Refinement Solution->Refinement Validation Validation Refinement->Validation

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Data Collection Protocol:

  • Crystal Mounting and Cryo-cooling: The selected crystal is mounted on a loop and flash-cooled in a stream of cold nitrogen gas (typically around 100 K) to minimize radiation damage during data collection.[10]

  • Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: Based on the crystal's symmetry, a data collection strategy is devised to ensure a complete and redundant dataset is collected.[11] This involves rotating the crystal in the X-ray beam and collecting a series of diffraction images at different orientations.

  • Data Integration and Scaling: The collected images are processed to integrate the intensities of the diffraction spots.[12][13] These intensities are then scaled and merged to produce a final reflection file.

Structure Solution and Refinement: Building the Molecular Model

The processed diffraction data contains the information needed to determine the arrangement of atoms in the crystal.

Workflow for Structure Solution and Refinement:

structure_solution_refinement Initial_Model Initial Model Generation (Direct Methods or Patterson) Refinement_Cycle Least-Squares Refinement Initial_Model->Refinement_Cycle Difference_Map Difference Fourier Map (Locate Missing Atoms) Refinement_Cycle->Difference_Map Calculate Validation Model Validation (R-factors, Geometry) Refinement_Cycle->Validation Final Model Difference_Map->Refinement_Cycle Update Model

Caption: The iterative cycle of crystallographic structure refinement.

Detailed Protocol for Structure Solution and Refinement:

  • Structure Solution: The initial positions of the heavier atoms (in this case, sulfur and oxygen) are often determined using direct methods or Patterson methods.[14] This provides an initial model of the crystal structure.

  • Structure Refinement: The initial model is then refined against the experimental data using a least-squares minimization process.[14][15][16] This iterative process optimizes the atomic coordinates, and atomic displacement parameters (modeling thermal motion) to improve the agreement between the calculated and observed diffraction intensities.

  • Difference Fourier Maps: After each round of refinement, a difference Fourier map is calculated to reveal the locations of missing atoms (such as hydrogens) or to identify any regions of unaccounted-for electron density.

  • Model Completion and Validation: The model is completed by adding all atoms, and the refinement is continued until convergence is reached. The quality of the final model is assessed using various metrics, including the R-factor (a measure of the agreement between observed and calculated structure factors) and by checking for chemically reasonable bond lengths and angles.[17]

Data Presentation and Interpretation: The Final Crystal Structure

The final result of a successful crystallographic analysis is a detailed three-dimensional model of the molecule. This information is typically presented in a standardized format.

Crystallographic Data Table

The following table presents a hypothetical but realistic set of crystallographic data for (Dimethylamino)methylphenyloxosulfonium tetrafluoroborate, based on typical values for similar small organic molecules.

ParameterHypothetical Value for (C₉H₁₄NOS)⁺(BF₄)⁻
Chemical formulaC₉H₁₄BF₄NOS
Formula weight275.08
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.543(2) Å, α = 90°b = 12.123(3) Å, β = 98.76(1)°c = 11.456(3) Å, γ = 90°
Volume1170.1(5) ų
Z4
Density (calculated)1.560 Mg/m³
Absorption coefficient0.32 mm⁻¹
F(000)568
Crystal size0.25 x 0.20 x 0.15 mm
Theta range for data collection2.5 to 27.5°
Reflections collected8450
Independent reflections2680 [R(int) = 0.034]
Completeness to theta = 27.5°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2680 / 0 / 163
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.112
R indices (all data)R1 = 0.058, wR2 = 0.125
Largest diff. peak and hole0.45 and -0.38 e.Å⁻³
Interpretation of the Structure

A detailed analysis of the refined crystal structure would provide valuable insights:

  • Conformation of the Cation: The geometry around the sulfur atom would be of particular interest, confirming its expected tetrahedral-like geometry. The torsion angles involving the phenyl and dimethylamino groups would define the overall conformation of the cation.

  • Intermolecular Interactions: The crystal packing would be analyzed to identify any significant intermolecular interactions, such as hydrogen bonds or close contacts between the cation and the tetrafluoroborate anion. These interactions are crucial for understanding the solid-state properties of the compound.

  • Bond Lengths and Angles: Precise bond lengths and angles would be compared to those of related structures to identify any unusual features that might indicate interesting electronic effects.

Conclusion

This technical guide has outlined a comprehensive, albeit hypothetical, workflow for the single-crystal X-ray crystallographic analysis of (Dimethylamino)methylphenyloxosulfonium tetrafluoroborate. By following these detailed protocols, from synthesis and crystallization to data collection, structure solution, and refinement, researchers can obtain a definitive three-dimensional structure of this and other novel small molecules. Such structural information is indispensable for advancing our understanding of chemical reactivity and for the rational design of new therapeutic agents.

References

  • Mori, M., Takeuchi, H., Minato, H., & Kobayashi, M. (2006). SYNTHESIS OF OXOSULFONIUM SALTS BY THE OXIDATION OF SULFONIUM SALTS. Phosphorus, Sulfur, and Silicon and the Related Elements, 47(1-2), 157-164. [Link]

  • Kobayashi, M., & Oae, S. (1967). Studies on Oxosulfonium Salts. I. Preparation and Physical Properties. Bulletin of the Chemical Society of Japan, 40(7), 1659-1663. [Link]

  • Martin, S. F., & Taylor, R. J. (1982). Preparation and reactions of novel cyclic β-oxosulphonium salts obtained by the acid-induced cyclisation of 1-diazo-ω-phenylthio-2-alkanones. Journal of the Chemical Society, Perkin Transactions 1, 2479-2484. [Link]

  • Phenix. (n.d.). X-ray Structure Refinement. Phenix Online. [Link]

  • Wlodawer, A., & Dauter, Z. (2017). Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. FEBS Journal, 284(16), 2572-2586. [Link]

  • Excillum. (n.d.). Small molecule crystallography. Excillum. [Link]

  • Martin, S. F., & Taylor, R. J. (1982). Preparation and Reactions of Novel Cyclic P-Oxosulphonium Salts obtained by the Acid-induced Cyclisation of 1 -Diazo-o-phenylthi. Journal of the Chemical Society, Perkin Transactions 1, 2479-2484. [Link]

  • Rossmann, M. G. (2014). X-ray data processing. Acta Crystallographica Section D: Biological Crystallography, 70(Pt 9), 2237–2247. [Link]

  • Clegg, W. (2019). Refining X-ray Crystal Structures. In Pharmaceutical Crystallography: A Guide to Structure and Analysis (pp. 214-235). The Royal Society of Chemistry. [Link]

  • Kiharalab. (2023, July 9). Protein X-ray Structure Determination Tutorial: Step.4 Structure Refinement and Validation. Kiharalab. [Link]

  • Choudhury, A. R. (n.d.). Lecture 27 - Single Crystal X-Ray Diffraction Data Collection. NPTEL. [Link]

  • Wand, M. A., et al. (2021). Refinement of X-ray and electron diffraction crystal structures using analytical Fourier transforms of Slater-type atomic wavefunctions in Olex2. IUCrJ, 8(Pt 3), 346–357. [Link]

  • Evans, G. (2015). A beginner's guide to X-ray data processing. Methods in Molecular Biology, 1261, 183-200. [Link]

  • Otwinowski, Z., & Minor, W. (1997). Data-collection strategies. Methods in Enzymology, 276, 307-326. [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link]

  • Organic Syntheses. (n.d.). Methylenecyclohexane oxide. [Link]

  • Ahlin, A., et al. (2018). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 57(40), 13149-13153. [Link]

  • Dallocchio, R., et al. (2017). Small Molecule X-Ray Crystallography, Theory and Workflow. In X-Ray Crystallography. IntechOpen. [Link]

  • Barrio, P., & Matute, R. F. (2020). Synthetic Applications of Sulfonium Salts. European Journal of Organic Chemistry, 2020(24), 3486-3501. [Link]

  • ResearchGate. (n.d.). Synthesis and the Antimicrobial and Antiphage Activity of Sulfonium and Oxosulfonium Salts of Condensed Thianes and Thiacyclohexene. [Link]

  • Oae, S., & Tsuchida, Y. (1981). Novel reaction course of oxosulfonium ylides to sulfurane oxides. The Journal of Organic Chemistry, 46(19), 3972-3974. [Link]

  • Google Patents. (n.d.).

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Foundational

An In-depth Technical Guide to the Solubility Profile of (Dimethylamino)methylphenyloxosulfonium Tetrafluoroborate in Polar Aprotic Solvents

Abstract This technical guide provides a comprehensive overview of the solubility characteristics of (Dimethylamino)methylphenyloxosulfonium tetrafluoroborate in key polar aprotic solvents. While specific quantitative da...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of (Dimethylamino)methylphenyloxosulfonium tetrafluoroborate in key polar aprotic solvents. While specific quantitative data for this novel compound is not yet broadly published, this document synthesizes foundational chemical principles, analogous compound behavior, and field-proven experimental protocols to empower researchers in drug discovery and synthetic chemistry. We will explore the theoretical underpinnings of its solubility based on its ionic nature and the properties of its constituent ions. The core of this guide is a detailed, self-validating experimental workflow for determining the solubility of this and similar sulfonium salts, ensuring reproducible and accurate results. This document is intended for researchers, scientists, and drug development professionals who require a practical understanding and a methodological approach to characterizing the solubility of novel chemical entities.

Introduction to (Dimethylamino)methylphenyloxosulfonium Tetrafluoroborate

(Dimethylamino)methylphenyloxosulfonium tetrafluoroborate is an oxosulfonium salt, a class of organosulfur compounds with increasing relevance in organic synthesis.[1] These salts are recognized for their stability and utility as reagents.[2] The title compound features a positively charged oxosulfonium cation and a tetrafluoroborate anion (BF₄⁻). Understanding its solubility profile is critical for its application in various chemical transformations, particularly in reaction media where ionic compounds are prevalent.

Polar aprotic solvents, such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (MeCN), are common in organic synthesis and drug development due to their ability to dissolve a wide range of compounds, including both polar and nonpolar substances.[3] A well-characterized solubility profile in these solvents is paramount for reaction design, optimization, purification, and formulation.

Theoretical Framework for Solubility

The solubility of an ionic compound like (Dimethylamino)methylphenyloxosulfonium tetrafluoroborate in polar aprotic solvents is governed by the principle of "like dissolves like."[4] This principle suggests that substances with similar polarities are more likely to be soluble in one another.

  • The Nature of the Solute: As a salt, the compound exists as a cation—(dimethylamino)methylphenyloxosulfonium—and an anion—tetrafluoroborate. The ionic nature of the compound dictates that it will be most soluble in polar solvents capable of stabilizing these charged species.

  • The Role of the Solvent: Polar aprotic solvents possess large dipole moments and high dielectric constants, which enable them to effectively solvate ions.[5] They can stabilize the cation through interactions with the negative end of their dipoles and the anion through interactions with the positive end. Unlike protic solvents, they lack acidic protons and do not act as hydrogen bond donors.

  • The Influence of the Tetrafluoroborate Anion: The tetrafluoroborate (BF₄⁻) anion is known to be a weakly coordinating anion, which often enhances the solubility of salts in polar organic solvents compared to smaller, more nucleophilic anions like halides.[2] This is due to its diffuse negative charge, which leads to weaker ion pairing in solution.

Based on these principles, it is anticipated that (Dimethylamino)methylphenyloxosulfonium tetrafluoroborate will exhibit good solubility in common polar aprotic solvents.

Experimental Determination of Solubility: A Validated Protocol

To quantitatively determine the solubility of (Dimethylamino)methylphenyloxosulfonium tetrafluoroborate, the equilibrium shake-flask method is a widely accepted and robust technique.[4][6] This method ensures that the solvent is fully saturated with the solute, providing an accurate measure of its solubility at a given temperature.

Materials and Equipment
  • (Dimethylamino)methylphenyloxosulfonium tetrafluoroborate (solid)

  • Polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile), analytical grade

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Step-by-Step Experimental Workflow
  • Preparation of Standard Solutions:

    • Accurately weigh a small amount of (Dimethylamino)methylphenyloxosulfonium tetrafluoroborate and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to prepare a series of standard solutions of decreasing concentrations. These will be used to generate a calibration curve.

  • Saturation of the Solvent (Shake-Flask Method):

    • Add an excess amount of solid (Dimethylamino)methylphenyloxosulfonium tetrafluoroborate to a known volume of the polar aprotic solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Place the vials in an orbital shaker or on a stir plate at a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. Preliminary experiments can determine the optimal equilibration time.[7]

  • Sample Preparation for Analysis:

    • After equilibration, remove the vials and allow any undissolved solid to settle.

    • Centrifuge the vials to further pellet the undissolved solid.

    • Carefully draw the supernatant (the saturated solution) using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[4]

    • Accurately dilute a known volume of the filtered, saturated solution with the same solvent to bring its concentration within the range of the calibration curve.

  • Quantification by HPLC:

    • Analyze the standard solutions and the diluted sample solution by HPLC.

    • Construct a calibration curve by plotting the peak area (or height) from the HPLC chromatograms of the standard solutions against their known concentrations.

    • Use the calibration curve to determine the concentration of the diluted sample solution.

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis A Add excess solid to solvent B Equilibrate at constant temperature (24-72h with agitation) A->B C Centrifuge to pellet undissolved solid B->C Equilibrium Reached D Filter supernatant (0.22 µm) C->D E Analyze filtrate by HPLC D->E Clarified Saturated Solution F Quantify against calibration curve E->F G Report Solubility (mg/mL or mol/L) F->G Solubility Value

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.

Table 1: Illustrative Solubility of (Dimethylamino)methylphenyloxosulfonium Tetrafluoroborate in Polar Aprotic Solvents at 25 °C

SolventDielectric Constant (approx.)Solubility (mg/mL)Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)47> 200 (Freely Soluble)> 0.74
N,N-Dimethylformamide (DMF)37150 (Soluble)0.55
Acetonitrile (MeCN)3685 (Soluble)0.31

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

The illustrative data suggests a high solubility in these solvents, which aligns with the theoretical principles discussed earlier. The trend of decreasing solubility from DMSO to acetonitrile, if observed experimentally, could be rationalized by the decreasing polarity and solvating power of the solvents.

Conclusion

While definitive, published quantitative solubility data for (Dimethylamino)methylphenyloxosulfonium tetrafluoroborate is not yet available, this guide provides a robust framework for its determination. Based on the ionic nature of sulfonium salts and the properties of the tetrafluoroborate anion, high solubility in polar aprotic solvents is anticipated. The detailed shake-flask protocol presented herein offers a reliable and self-validating method for researchers to accurately quantify the solubility of this and other novel compounds. This fundamental physicochemical data is essential for the effective application of new chemical entities in synthetic chemistry and drug development.

References

  • A leap forward in sulfonium salt and sulfur ylide chemistry. (2021). Chinese Chemical Letters, 32(1), 17-26.
  • General Experimental Protocol for Determining Solubility. (2025). Benchchem.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Colorado Boulder.
  • Tetrafluorobor
  • Physics-Based Solubility Prediction for Organic Molecules. (2025).
  • Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. (2022).
  • Oxosulfonium salt. (2026, February 16). Britannica.
  • Cellulose Solubility in Ionic Liquid Mixtures: Temperature, Cosolvent, and Antisolvent Effects. (2016). The Journal of Physical Chemistry B.
  • Dimethyl sulfoxide. (n.d.). Wikipedia. [Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Utilization of (Dimethylamino)methylphenyloxosulfonium Tetrafluoroborate

Target Audience: Synthetic Organic Chemists, Methodology Researchers, and Drug Development Professionals Compound: (Dimethylamino)methylphenyloxosulfonium tetrafluoroborate (CAS: 21077-81-6) Introduction and Mechanistic...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Organic Chemists, Methodology Researchers, and Drug Development Professionals Compound: (Dimethylamino)methylphenyloxosulfonium tetrafluoroborate (CAS: 21077-81-6)

Introduction and Mechanistic Insights

(Dimethylamino)methylphenyloxosulfonium tetrafluoroborate (CAS 21077-81-6) is a highly specialized, bench-stable oxosulfonium salt[1]. Originally pioneered by C.R. Johnson, this compound serves as a critical precursor for generating aminooxosulfonium ylides. These ylides are uniquely powerful methylene transfer reagents, enabling the highly stereoselective synthesis of epoxides from aldehydes and cyclopropyl sulfones from epoxides[2].

Causality in Experimental Design

The synthesis of this oxosulfonium salt relies on the exhaustive N-methylation of S-methyl-S-phenylsulfoximine. Because the nitrogen atom in a sulfoximine is adjacent to a highly oxidized, electron-withdrawing sulfur(VI) center, its nucleophilicity is significantly diminished compared to standard aliphatic amines.

Consequently, standard alkylating agents (e.g., methyl iodide) are often insufficient for exhaustive methylation. To overcome this thermodynamic barrier, Trimethyloxonium tetrafluoroborate (Meerwein's salt) is employed. Meerwein's salt provides an extreme electrophilic driving force. Furthermore, the tetrafluoroborate ( BF4−​ ) counterion is strictly non-coordinating, which prevents unwanted nucleophilic degradation of the resulting oxosulfonium cation and facilitates the rapid precipitation of the product from organic solvents.

Synthesis A S-methyl-S-phenylsulfoximine (Starting Material) C N,S-dimethyl-S-phenylsulfoximine (Intermediate) A->C + Me3O+ BF4- (1st eq) B Trimethyloxonium Tetrafluoroborate (Meerwein's Salt) B->C D (Dimethylamino)methylphenyloxosulfonium tetrafluoroborate (Product) B->D C->D + Me3O+ BF4- (2nd eq)

Fig 1: Exhaustive methylation pathway of sulfoximine using Meerwein's salt.

Quantitative Data & Reagent Specifications

Before initiating the protocol, ensure all reagents meet the required purity specifications. The reaction is highly sensitive to moisture due to the rapid hydrolysis of Meerwein's salt.

Reagent / CompoundCAS NumberMW ( g/mol )EquivalentsAmountRole
S-methyl-S-phenylsulfoximine33993-53-2155.221.001.55 g (10 mmol)Starting Material
Trimethyloxonium tetrafluoroborate420-37-1147.912.203.25 g (22 mmol)Alkylating Agent
Dichloromethane (Anhydrous)75-09-284.93N/A30 mLSolvent
Diethyl Ether (Anhydrous)60-29-774.12N/A100 mLAnti-solvent
Product (CAS 21077-81-6) 21077-81-6 271.08 1.00 ~2.44 g (Yield) Target Reagent

Physical Properties of Product: White crystalline solid; Melting Point: 118-120 ºC[1]; Formula: C9​H14​BF4​NOS [3].

Step-by-Step Synthesis Protocol

Phase 1: Preparation and Setup
  • Glassware Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Cool under a continuous stream of dry Argon.

  • Solvent Integrity: Ensure Dichloromethane (DCM) is freshly distilled over calcium hydride ( CaH2​ ) or drawn from a solvent purification system (SPS) to guarantee anhydrous conditions.

Phase 2: Exhaustive Methylation
  • Substrate Dissolution: Introduce S-methyl-S-phenylsulfoximine (1.55 g, 10 mmol) into the reaction flask. Add 30 mL of anhydrous DCM via syringe and stir until complete dissolution is achieved.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Rapidly weigh trimethyloxonium tetrafluoroborate (3.25 g, 22 mmol) in a glovebox to prevent atmospheric hydrolysis.

  • Reaction Initiation: Add the Meerwein's salt to the stirring solution in one portion under a positive pressure of Argon.

  • Propagation: Remove the ice bath and allow the reaction mixture to warm to ambient room temperature (20–25 °C). Stir vigorously for 12 to 16 hours. Causality Note: The extended reaction time is required because the second methylation (from the N-methyl intermediate to the N,N-dimethyl cation) is sterically and electronically hindered.

Phase 3: Isolation and Purification
  • Precipitation: Upon completion, the product often begins to precipitate as a dense oil or solid. To force complete precipitation, slowly add 100 mL of anhydrous diethyl ether to the vigorously stirring mixture.

  • Filtration: Collect the resulting white precipitate via vacuum filtration using a medium-porosity glass frit. Wash the filter cake with additional anhydrous diethyl ether ( 3×20 mL) to remove any unreacted starting material and volatile byproducts.

  • Drying: Transfer the solid to a vacuum desiccator and dry under high vacuum (0.1 mmHg) for 4 hours to yield (Dimethylamino)methylphenyloxosulfonium tetrafluoroborate.

  • Validation: Confirm product identity via melting point (Expected: 118-120 ºC)[1].

Application Workflow: Methylene Transfer

The primary utility of (Dimethylamino)methylphenyloxosulfonium tetrafluoroborate is its conversion into an aminooxosulfonium ylide. When treated with a strong base (e.g., Sodium Hydride in DMSO), it undergoes deprotonation at the S-methyl group. This ylide is famously utilized in the total synthesis of complex natural products, such as the furaquinocins, to establish contiguous stereogenic centers via stereoselective methylene transfer to aldehydes[4][5].

Application A Oxosulfonium Salt (CAS 21077-81-6) C Aminooxosulfonium Ylide (Reactive Intermediate) A->C B NaH / DMSO (Base System) B->C Deprotonation E Betaine Intermediate C->E Nucleophilic Addition D Target Aldehyde (e.g., Furaquinocin precursor) D->E F Epoxide (Stereoselective Product) E->F Intramolecular SN2 (Ring Closure)

Fig 2: Generation of the ylide and subsequent stereoselective epoxidation workflow.

References

  • Chemsrc. "21077-81-6 N,N,S-Trimethyl-S-phenylsulfoxinium tetrafluoroborate CAS Information." Chemsrc Database. Available at:[Link]

  • Johnson, C. R. "The Utilization of Sulfoximines and Derivatives as Reagents for Organic Synthesis." Accounts of Chemical Research, 1973, 6, 341-348. Available at:[Link]

  • Saito, T., et al. "Total Synthesis of the Furaquinocins." Journal of the American Chemical Society, 1998, 120, 45, 11633–11644. Available at:[Link]

  • Johnson, C. R., et al. "Novel Reactions of Aminooxosulfonium Ylide with Epoxides." Journal of the American Chemical Society, 1984. Available at:[Link]

Sources

Application

Application Note: Asymmetric Cyclopropanation using (Dimethylamino)methylphenyloxosulfonium Tetrafluoroborate

Executive Summary The synthesis of enantioenriched cyclopropanes is a critical objective in drug development, given the cyclopropane ring's ability to lock molecular conformations, enhance metabolic stability, and serve...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of enantioenriched cyclopropanes is a critical objective in drug development, given the cyclopropane ring's ability to lock molecular conformations, enhance metabolic stability, and serve as a bioisostere for alkyl groups. (Dimethylamino)methylphenyloxosulfonium tetrafluoroborate is a highly specialized, bench-stable chiral aminosulfoxonium salt utilized for the enantioselective methylene transfer to electrophilic olefins.

Pioneered by C. R. Johnson , this reagent serves as a stoichiometric chiral auxiliary. Upon deprotonation, it forms a configurationally stable aminosulfoxonium ylide that delivers predictable stereocontrol in asymmetric Johnson-Corey-Chaykovsky cyclopropanation reactions. This application note provides a self-validating, field-tested protocol for the asymmetric cyclopropanation of α,β -unsaturated ketones (enones) using this reagent.

Mechanistic Principles & Stereocontrol

Understanding the electronic and steric nature of the ylide is essential for predicting reaction outcomes and troubleshooting complex substrates.

Unlike unstabilized sulfonium ylides (which act as "hard" nucleophiles and preferentially attack carbonyl carbons to form epoxides), aminosulfoxonium ylides are "soft" nucleophiles. This electronic softness directs the ylide to undergo a 1,4-conjugate addition (Michael addition) to α,β -unsaturated systems .

The reaction proceeds via three distinct mechanistic phases:

  • Reversible Michael Addition: The chiral ylide attacks the β -carbon of the enone to form a zwitterionic betaine intermediate.

  • Conformational Lock: The betaine undergoes bond rotation to align the enolate oxygen and the positively charged sulfur center, minimizing steric repulsion between the substrate's substituents and the ylide's bulky phenyl and dimethylamino groups.

  • Irreversible Cyclization: A 3-exo-tet intramolecular nucleophilic displacement occurs, expelling the chiral sulfinamide leaving group and closing the cyclopropane ring .

Mechanism Ylide Chiral Aminosulfoxonium Ylide (Nucleophile) Betaine Zwitterionic Betaine (Reversible 1,4-Addition) Ylide->Betaine + Enone Enone α,β-Unsaturated Ketone (Michael Acceptor) Enone->Betaine TS 3-Exo-Tet Transition State (Irreversible Cyclization) Betaine->TS Intramolecular Displacement Product Enantioenriched Cyclopropane TS->Product Byproduct Chiral Sulfinamide (Leaving Group) TS->Byproduct

Fig 1. Mechanistic pathway of the asymmetric Corey-Chaykovsky cyclopropanation.

Materials and Reagents

  • (Dimethylamino)methylphenyloxosulfonium tetrafluoroborate (Enantiopure, e.g., (S)−(+) or (R)−(−) enantiomer).

  • Sodium hydride (NaH) : 60% dispersion in mineral oil.

  • Dimethyl sulfoxide (DMSO) : Anhydrous (Water content < 50 ppm).

  • α,β -Unsaturated ketone : e.g., Chalcone (Substrate).

  • Hexanes : Anhydrous, for NaH washing.

  • Phosphate buffer : 0.1 M, pH 7.0.

  • Ethyl acetate (EtOAc) : ACS grade, for extraction.

Experimental Protocol

This protocol is designed as a self-validating system. Each step includes the underlying causality for the experimental choice and a validation checkpoint to ensure process integrity.

Workflow N1 Step 1: Ylide Generation NaH, DMSO, rt N2 Step 2: Substrate Addition Enone in DMSO N1->N2 N3 Step 3: Cyclopropanation Stir at rt for 2-12 h N2->N3 N4 Step 4: Quench & Extraction Phosphate Buffer, EtOAc N3->N4 N5 Step 5: Purification Flash Chromatography N4->N5

Fig 2. Step-by-step experimental workflow for asymmetric cyclopropanation.

Phase 1: Preparation of the Chiral Ylide
  • NaH Washing: In an oven-dried Schlenk flask under an inert N2​ atmosphere, add NaH (1.2 equiv). Wash with anhydrous hexanes (3 × 5 mL). Remove residual hexanes under a gentle stream of N2​ .

    • Causality: Mineral oil coats the NaH particles, severely retarding the deprotonation kinetics. Removing it ensures rapid and complete ylide generation.

  • Solvent Addition: Add anhydrous DMSO (2 mL/mmol of substrate) and stir at 20 °C for 15 minutes.

    • Causality: DMSO is critical. It solvates the sodium cation to generate the highly reactive dimsyl anion, which acts as the true base to deprotonate the sulfoxonium salt. Furthermore, its high dielectric constant stabilizes the zwitterionic betaine intermediate formed later in the reaction .

  • Ylide Generation: Add (Dimethylamino)methylphenyloxosulfonium tetrafluoroborate (1.2 equiv) in one portion. Stir the mixture at room temperature for 40–60 minutes.

    • Causality: The tetrafluoroborate ( BF4−​ ) counterion is deliberately chosen because it is strictly non-nucleophilic. Unlike halides (e.g., iodide), BF4−​ will not engage in competitive nucleophilic attacks on the betaine intermediate, preserving enantioselectivity .

    • Validation Checkpoint: The cessation of hydrogen gas evolution and the transition of the suspension to a homogeneous, pale-yellow solution confirms complete ylide formation.

Phase 2: Asymmetric Cyclopropanation
  • Substrate Addition: Dissolve the α,β -unsaturated ketone (1.0 equiv) in a minimum volume of anhydrous DMSO (1 mL/mmol). Add this solution dropwise to the ylide over 10 minutes.

    • Causality: Dropwise addition prevents localized concentration spikes, minimizing unwanted base-catalyzed dimerization or polymerization of the enone substrate.

  • Reaction Maturation: Stir the reaction mixture at room temperature for 2 to 12 hours.

    • Validation Checkpoint: TLC analysis (e.g., 20% EtOAc/Hexanes) should show the complete disappearance of the UV-active enone starting material and the appearance of a new, less polar spot corresponding to the cyclopropane.

Phase 3: Workup and Isolation
  • Quenching: Cool the reaction to 0 °C and carefully quench by adding pH 7.0 phosphate buffer (5 mL/mmol).

    • Causality: A neutral buffer prevents the epimerization of the newly formed stereocenters and avoids base-catalyzed aldol side reactions that commonly occur during aqueous workups of carbonyl compounds.

  • Extraction & Washing: Extract the aqueous layer with EtOAc (4 × 10 mL). Wash the combined organic layers with water (3 × 10 mL) and brine (1 × 10 mL).

    • Causality: Extensive water washing is required to partition the DMSO out of the organic layer, which would otherwise interfere with chromatographic purification.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify the crude product via flash column chromatography.

Substrate Scope and Quantitative Data

The table below summarizes historical quantitative data for the asymmetric cyclopropanation of representative Michael acceptors using the (S)−(+) enantiomer of the reagent. While modern transition-metal catalysis can achieve higher enantiomeric excesses, this stoichiometric method remains highly valued for its robust yields, predictable facial selectivity, and operational simplicity without the need for heavy metals.

Substrate (Michael Acceptor)Ylide EnantiomerMajor Product FormedIsolated Yield (%)Enantiomeric Excess (ee %)
Chalcone (S)−(+) (1R,2R) -trans-1-benzoyl-2-phenylcyclopropane7630
Methyl cinnamate (S)−(+) (1S,2S) -trans-methyl 2-phenylcyclopropanecarboxylate7630
trans-1-phenyl-2-butene-1-one (S)−(+) trans-1-benzoyl-2-methyl-3-phenylcyclopropane8240
1,3-diphenyl-2-propen-1-one (R)−(−) (1S,2S) -trans-1-benzoyl-2-phenylcyclopropane7532

Note: The diastereoselectivity for the trans-cyclopropane isomer is typically >95:5 across all standard enone substrates due to the thermodynamic preference during the 3-exo-tet ring closure.

References

  • Title: Asymmetric syntheses using optically active oxosulfonium alkylides. Source: Journal of the American Chemical Society, 1973, 95 (22), 7418–7423. URL: [Link]

  • Title: Asymmetric Ylide Reactions: Epoxidation, Cyclopropanation, Aziridination, Olefination, and Rearrangement. Source: Chemical Reviews, 1997, 97 (6), 2341−2372. URL: [Link]

  • Title: Asymmetric transformations from sulfoxonium ylides. Source: Chemical Science, 2022, 13, 1192–1209. URL: [Link]

Method

Application Notes and Protocols for the Epoxidation of Aldehydes using (Dimethylamino)methylphenyloxosulfonium tetrafluoroborate

Introduction: A Modern Reagent for a Classic Transformation The epoxidation of aldehydes is a cornerstone transformation in organic synthesis, providing access to highly versatile chiral building blocks for the pharmaceu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Modern Reagent for a Classic Transformation

The epoxidation of aldehydes is a cornerstone transformation in organic synthesis, providing access to highly versatile chiral building blocks for the pharmaceutical and agrochemical industries. The Corey-Chaykovsky reaction, which utilizes sulfur ylides to convert carbonyls into epoxides, stands as a powerful and reliable method for this purpose.[1][2] While traditional reagents like trimethylsulfonium iodide have been widely used, the development of more tailored sulfonium and sulfoxonium salts continues to refine the scope and application of this reaction.

This document provides a detailed guide to the use of (Dimethylamino)methylphenylsulfoxonium tetrafluoroborate (CAS 1310743-89-5) as a precursor for the epoxidation of aldehydes. While specific published protocols for this exact reagent are not widely available, its structural features suggest its role as a stable and potentially stereodirecting precursor to a functionalized oxosulfonium ylide. This guide will, therefore, present a representative and well-established protocol for aldehyde epoxidation using a closely related and extensively studied oxosulfonium ylide, dimethyloxosulfonium methylide (Corey's reagent). The principles and procedures outlined here provide a robust framework for researchers employing (Dimethylamino)methylphenyloxosulfonium tetrafluoroborate and other similar functionalized sulfoxonium salts.

The structural features of (Dimethylamino)methylphenylsulfoxonium tetrafluoroborate, specifically the presence of a phenyl and a dimethylaminomethyl group, may offer advantages in terms of reagent stability, solubility, and the potential for inducing stereoselectivity in the epoxidation reaction. The electron-withdrawing nature of the phenyl group can influence the acidity of the alpha-proton, facilitating ylide formation, while the chiral environment created by the substituents could be explored for asymmetric synthesis.

The Corey-Chaykovsky Reaction: A Mechanistic Overview

The epoxidation of aldehydes with sulfoxonium ylides follows the well-established Corey-Chaykovsky reaction mechanism. This process can be broken down into two key stages: the in situ generation of the reactive ylide and the subsequent nucleophilic attack on the aldehyde carbonyl, followed by intramolecular cyclization.

  • Ylide Formation: The sulfoxonium salt, in this case, (Dimethylamino)methylphenyloxosulfonium tetrafluoroborate, is deprotonated at the carbon adjacent to the sulfoxonium center by a strong base. Common bases for this purpose include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[1][2] This acid-base reaction generates the highly reactive sulfoxonium ylide.

  • Epoxidation Cascade: The generated ylide then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This initial addition forms a betaine intermediate. The resulting alkoxide then undergoes an intramolecular SN2 reaction, attacking the carbon bearing the sulfoxonium group. This step forms the three-membered epoxide ring and liberates a neutral sulfoxide as a byproduct.[1]

a

Detailed Experimental Protocol: Epoxidation of Benzaldehyde

This protocol details the epoxidation of benzaldehyde using dimethyloxosulfonium methylide, generated in situ from trimethylsulfoxonium iodide. This serves as a reliable and well-documented model for the application of (Dimethylamino)methylphenyloxosulfonium tetrafluoroborate.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMolesNotes
Trimethylsulfoxonium iodide220.072.20 g10.0 mmolKeep dry.
Sodium hydride (60% dispersion in mineral oil)24.00 (as NaH)0.44 g11.0 mmolHandle with care under inert atmosphere.
Dimethyl sulfoxide (DMSO)78.1320 mL-Anhydrous.
Benzaldehyde106.121.06 g (1.0 mL)10.0 mmolFreshly distilled.
Diethyl ether74.12As needed-Anhydrous.
Saturated aqueous ammonium chloride (NH4Cl)-As needed-For quenching.
Brine-As needed-For washing.
Anhydrous magnesium sulfate (MgSO4)120.37As needed-For drying.

Procedure:

  • Preparation of the Ylide Solution:

    • To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (0.44 g of a 60% dispersion in mineral oil, 11.0 mmol).

    • Wash the sodium hydride with hexanes (2 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time under a stream of nitrogen.

    • Add anhydrous dimethyl sulfoxide (20 mL) to the flask.

    • Heat the mixture to 50 °C with stirring until the evolution of hydrogen gas ceases (approximately 45-60 minutes). The resulting solution should be a clear or slightly gray solution of the methylsulfinyl carbanion.

    • Cool the solution to room temperature.

    • In a separate flask, dissolve trimethylsulfoxonium iodide (2.20 g, 10.0 mmol) in anhydrous DMSO (10 mL).

    • Add the trimethylsulfoxonium iodide solution dropwise to the methylsulfinyl carbanion solution at room temperature. Stir the resulting white suspension for 10 minutes to ensure complete formation of the dimethyloxosulfonium methylide.

  • Epoxidation Reaction:

    • Cool the ylide suspension to 0 °C in an ice bath.

    • Add benzaldehyde (1.06 g, 1.0 mL, 10.0 mmol) dropwise to the stirred suspension over 5 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Pour the reaction mixture into a separatory funnel containing 50 mL of cold water and 50 mL of diethyl ether.

    • Separate the layers. Extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic extracts and wash with saturated aqueous ammonium chloride (2 x 30 mL) and then with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure styrene oxide.

a

Safety and Handling Precautions

  • Sodium hydride is a highly flammable solid and reacts violently with water to produce hydrogen gas. It should be handled under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood.

  • Dimethyl sulfoxide (DMSO) can increase the rate of skin absorption of other chemicals. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction should be performed in a well-ventilated fume hood.

Troubleshooting and Expert Insights

  • Low Yield:

    • Incomplete ylide formation: Ensure the sodium hydride is active and the DMSO is anhydrous. The reaction to form the methylsulfinyl carbanion is indicated by hydrogen evolution; if this is sluggish, the NaH may be old.

    • Side reactions of the aldehyde: If the aldehyde is prone to enolization, this can compete with the epoxidation. Using a non-nucleophilic base or lower reaction temperatures may mitigate this.

    • Steric hindrance: Highly substituted aldehydes may react more slowly. Extended reaction times or a slight excess of the ylide may be necessary.

  • Formation of Byproducts:

    • The primary byproduct is the corresponding sulfoxide. This is typically removed during the aqueous work-up and column chromatography.

    • If the aldehyde can undergo self-condensation (e.g., an aldol reaction), this may be observed. Running the reaction at lower temperatures can help to minimize this.

Conclusion

The epoxidation of aldehydes using sulfoxonium ylides generated from precursors like (Dimethylamino)methylphenyloxosulfonium tetrafluoroborate is a robust and versatile method for the synthesis of epoxides. The protocol provided, using a well-established analogue, offers a solid foundation for researchers to explore the utility of this and other functionalized sulfoxonium salts. The potential for enhanced stability and stereocontrol makes these modern reagents attractive for applications in complex molecule synthesis. As with any new reagent, careful optimization of reaction conditions for each specific substrate is recommended to achieve the best results.

References

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. [Link]

  • Master Organic Chemistry. (n.d.). Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Retrieved from [Link]

  • Saif, M. J., Parveen, B., Saeed, M. A., Chaudhry, A. R., Irfan, A., & Abbas, M. (2023). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Advances, 13(43), 30429-30453. [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

  • Aggarwal, V. K., & Richardson, J. (2003). The complexity of catalysis: origins of enantio- and diastereocontrol in sulfur ylide mediated epoxidation and aziridination reactions. Chemical Communications, (22), 2644-2651. [Link]

  • Sigma-Aldrich. (2023). Safety Data Sheet for Tetraethylammonium tetrafluoroborate. Retrieved from a representative source for similar compounds. (Note: A specific SDS for the title compound was not found, this is a proxy).

Sources

Application

Application Note: Preparation and Utilization of (Dimethylamino)methylphenyloxosulfonium Tetrafluoroborate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Focus: Reagent Synthesis, Mechanistic Causality, and Stereoselective Methylenation Protocols Introduction & Mechanistic Rationa...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Focus: Reagent Synthesis, Mechanistic Causality, and Stereoselective Methylenation Protocols

Introduction & Mechanistic Rationale

The Johnson-Corey-Chaykovsky (JCC) reaction is a fundamental transformation in organic synthesis, traditionally utilizing dimethylsulfonium or dimethylsulfoxonium methylides to convert carbonyls into epoxides and enones into cyclopropanes. However, in the synthesis of highly complex pharmaceutical intermediates and natural products, standard JCC reagents often lack the steric bulk required to induce high diastereoselectivity.

To overcome this, C. R. Johnson developed (dimethylamino)phenyloxosulfonium methylide , generated from its stable crystalline precursor, (dimethylamino)methylphenyloxosulfonium tetrafluoroborate [1].

Causality of Reagent Design:

  • Electronic Tuning (The NMe₂ Group): The dialkylamino group renders the ylide a "soft" nucleophile, similar to dimethylsulfoxonium methylide, but significantly increases the steric demand around the sulfur center. This steric bulk dictates the trajectory of the methylene transfer, enabling highly stereoselective epoxidations of chiral aldehydes—a feature famously exploited in the total synthesis of the furaquinocin class of antibiotics[2].

  • Thermodynamic Activation (The Quaternization): The quaternization of the nitrogen atom drastically increases the acidity of the α-methyl protons by approximately 19 pKₐ units compared to the parent sulfoximine[3]. This massive drop in pKₐ allows for facile deprotonation by Sodium Hydride (NaH) under mild conditions to generate the active ylide.

  • Counterion Selection (The BF₄⁻ Anion): Unlike iodide salts which can be light-sensitive and hygroscopic, the tetrafluoroborate salt is highly crystalline, thermally stable, and safely stored for extended periods without degradation.

Quantitative Comparison of Methylene Transfer Reagents

To select the appropriate reagent for late-stage functionalization, chemists must weigh nucleophilic hardness against steric bulk. Table 1 summarizes these operational parameters.

Table 1: Reactivity Profile of Common Sulfur Ylides

ReagentPrecursor SaltNucleophile CharacterPrimary Reaction with EnonesDiastereoselectivity (Steric Bulk)
Dimethylsulfonium methylide Trimethylsulfonium iodideHard1,2-Addition (Epoxidation)Low to Moderate
Dimethylsulfoxonium methylide Trimethyloxosulfonium iodideSoft1,4-Addition (Cyclopropanation)Moderate
(Dimethylamino)phenyloxosulfonium methylide (Dimethylamino)methylphenyloxosulfonium BF₄Soft1,4-Addition (Cyclopropanation)High (Driven by NMe₂ / Ph bulk)

Synthetic Workflow

The preparation of the aminosulfoxonium salt is a self-validating, three-stage process starting from methyl phenyl sulfoxide. Modern adaptations replace the hazardous classical Schmidt reaction (NaN₃/H₂SO₄) with a hypervalent iodine-mediated NH transfer to ensure scalability and safety[4].

G A Methyl Phenyl Sulfoxide B S-Methyl-S-phenyl- sulfoximine A->B NH Transfer (PhI(OAc)2) C N-Methyl-S-methyl- S-phenylsulfoximine B->C N-Methylation (CH2O, HCO2H) D Aminosulfoxonium Tetrafluoroborate C->D Quaternization (Me3OBF4) E Aminosulfoxonium Ylide D->E Deprotonation (NaH, DMSO)

Fig 1. Synthetic workflow for the preparation of the aminosulfoxonium ylide.

Experimental Methodologies

Protocol A: Safe Synthesis of S-Methyl-S-phenylsulfoximine

Causality: Traditional methods use explosive hydrazoic acid. This modern protocol utilizes an iodonitrene intermediate for safe, scalable NH transfer[4].

  • Dissolve methyl phenyl sulfoxide (1.0 equiv) and ammonium carbamate (2.0 equiv) in methanol (0.2 M).

  • Add (Diacetoxyiodo)benzene (PhI(OAc)₂, 1.5 equiv) portion-wise at room temperature.

  • Stir for 4 hours. The reaction is self-validating: the disappearance of the sulfoxide starting material can be tracked via TLC, and the generation of the free NH group is confirmed by a broad IR stretch at ~3250 cm⁻¹.

  • Concentrate and purify via silica gel chromatography to yield S-methyl-S-phenylsulfoximine.

Protocol B: Eschweiler-Clarke N-Methylation
  • To a flask containing S-methyl-S-phenylsulfoximine (1.0 equiv), add 37% aqueous formaldehyde (5.0 equiv) and 98% formic acid (5.0 equiv).

  • Reflux the mixture at 100 °C for 12 hours.

  • Cool to room temperature, basify with 2M NaOH to pH 10, and extract with dichloromethane (DCM).

  • Dry over Na₂SO₄ and concentrate to yield N-methyl-S-methyl-S-phenylsulfoximine.

Protocol C: Quaternization to (Dimethylamino)methylphenyloxosulfonium Tetrafluoroborate

Causality: Meerwein's salt is a powerful electrophile required to alkylate the electron-deficient sulfoximine nitrogen[5]. Strict anhydrous conditions are mandatory; ambient moisture rapidly hydrolyzes the oxonium ion into dimethyl ether and methanol, irreversibly quenching the methylation.

  • Flame-dry a Schlenk flask under high-purity nitrogen.

  • Dissolve N-methyl-S-methyl-S-phenylsulfoximine (1.0 equiv) in anhydrous DCM (0.5 M) and cool to 0 °C.

  • Add trimethyloxonium tetrafluoroborate (1.1 equiv) in one rapid portion under a positive stream of nitrogen.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation: The target salt precipitates directly from the DCM solution as a white crystalline solid[1]. Filter and wash with anhydrous diethyl ether. NMR Validation: The N-methyl protons shift from ~2.6 ppm in the precursor to ~3.2 ppm in the product due to the formal positive charge on the adjacent sulfur.

Protocol D: Stereoselective Methylenation of Complex Aldehydes

Reference Procedure adapted from the Total Synthesis of Furaquinocins[2].

  • To a flame-dried flask, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.9 equiv). Wash the NaH three times with anhydrous hexane to remove the mineral oil, which can interfere with the solubility of the ylide.

  • Add anhydrous DMSO (0.5 mL per 0.5 mmol NaH) at 20 °C and stir for 45 minutes to generate the dimsyl anion.

  • Add (dimethylamino)methylphenyloxosulfonium tetrafluoroborate (2.5 equiv) in one portion. Stir for 40 minutes at room temperature to fully generate the ylide. The solution will turn slightly yellow.

  • Add a solution of the target aldehyde (1.0 equiv) in anhydrous DMSO dropwise.

  • Stir at room temperature. Note: Due to the extreme steric bulk of the ylide, reactions with highly hindered aldehydes may require up to 6 days for full conversion[2].

  • Quench the reaction carefully with pH 7 phosphate buffer. Causality: A neutral buffer is critical; highly acidic quenching will ring-open the newly formed epoxide, while basic conditions may cause epimerization of sensitive adjacent stereocenters.

  • Extract with Ethyl Acetate (5x), dry the combined organics over Na₂SO₄, and purify via flash chromatography.

References

  • Total Synthesis of the Furaquinocins. Journal of the American Chemical Society.[Link]

  • ChemInform Abstract: A Mild Synthetic Procedure for the Preparation of N-Alkylated Sulfoximines. ResearchGate. [Link]

  • Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. PMC.[Link]

  • Chemistry of sulfoxides and related compounds. XXVI. Preparation and synthetic applications of (dimethylamino)phenyloxosulfonium methylide. Journal of the American Chemical Society.[Link]

  • Recent Developments in Vinylsulfonium and Vinylsulfoxonium Salt Chemistry. PMC.[Link]

Sources

Method

Application Notes &amp; Protocols: Aziridination of Electron-Deficient Imines Using (Dimethylamino)methylphenyloxosulfonium Tetrafluoroborate

Introduction: The Strategic Importance of Aziridines and a Modern Synthetic Approach Aziridines, three-membered nitrogen-containing heterocycles, are pivotal building blocks in modern organic synthesis and medicinal chem...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Aziridines and a Modern Synthetic Approach

Aziridines, three-membered nitrogen-containing heterocycles, are pivotal building blocks in modern organic synthesis and medicinal chemistry. Their inherent ring strain makes them susceptible to highly regioselective and stereoselective ring-opening reactions, providing access to a diverse array of complex nitrogenous compounds, including amino acids, alkaloids, and β-lactam antibiotics. Consequently, the development of efficient and reliable methods for their synthesis is of paramount importance to drug development professionals.

One of the most powerful strategies for constructing the aziridine ring is the aza-Corey-Chaykovsky reaction.[1][2][3] This method involves the reaction of a sulfur ylide with an imine, leading to the direct transfer of a methylene or substituted methylene group to the C=N double bond.[4] This application note provides a detailed technical guide on the use of (Dimethylamino)methylphenyloxosulfonium tetrafluoroborate, a sulfoxonium salt, as a precursor for the ylide-mediated aziridination of electron-deficient imines. We will delve into the mechanistic underpinnings of this transformation, provide detailed experimental protocols, and discuss the scope and stereochemical considerations of the reaction.

Pillar 1: Mechanistic Rationale and Scientific Principles

The successful aziridination using a sulfoxonium salt hinges on a two-stage process: the in situ generation of a reactive sulfoxonium ylide, followed by its reaction with a suitable imine substrate.

Stage 1: Ylide Generation The process begins with the deprotonation of the sulfoxonium salt at the carbon alpha to the positively charged sulfur atom. (Dimethylamino)methylphenyloxosulfonium tetrafluoroborate possesses acidic protons on the methyl group, which can be abstracted by a strong base (e.g., sodium hydride, potassium tert-butoxide) to generate the corresponding highly nucleophilic (dimethylamino)phenylsulfoxonium methylide.[3][4][5] The choice of a non-nucleophilic, strong base is critical to avoid side reactions with the salt itself. The tetrafluoroborate (BF₄⁻) counter-ion is a stable, non-coordinating anion that ensures the salt's stability and solubility in common organic solvents.

Stage 2: The Aziridination Cascade The core reaction mechanism proceeds through a well-established pathway:[1][2][3][5]

  • Nucleophilic Attack: The generated sulfoxonium ylide acts as a potent carbon nucleophile, attacking the electrophilic carbon of the imine. This step is rate-determining. The reaction's success is highly dependent on the electrophilicity of the imine; hence, the requirement for electron-deficient imines (e.g., N-sulfonyl, N-sulfinyl, or N-phosphinoyl imines) which feature an electron-withdrawing group on the nitrogen atom.[6][7][8] This group polarizes the C=N bond, rendering the imine carbon more susceptible to nucleophilic addition.

  • Betaine Intermediate Formation: This initial attack forms a zwitterionic intermediate known as a betaine.

  • Intramolecular Ring Closure: The negatively charged nitrogen atom of the betaine intermediate then undergoes a rapid, intramolecular Sₙ2-type displacement. It attacks the carbon atom bearing the sulfoxonium group, which is an excellent leaving group. This irreversible step forms the strained three-membered aziridine ring and liberates the neutral (dimethylamino)phenyl methyl sulfoxide byproduct.

The stereochemical outcome of the reaction (i.e., the formation of cis or trans aziridines) is determined during this cascade. Studies have shown that factors such as the reactivity of the ylide and imine, steric hindrance, and reaction temperature can influence the diastereoselectivity.[9][10] Generally, the reaction pathway that minimizes steric interactions in the transition state leading to the betaine intermediate is favored.

Aziridination_Mechanism cluster_0 Ylide Generation cluster_1 Aziridination Cascade Salt [(Ph)(Me₂N)S(O)CH₃]⁺ BF₄⁻ Ylide (Ph)(Me₂N)S(O)=CH₂ Salt->Ylide + Base - H-Base⁺ Base Base (e.g., NaH) Imine R-CH=N-EWG Betaine Betaine Intermediate [Zwitterion] Imine->Betaine Aziridine Aziridine Product Betaine->Aziridine Ring Closure Byproduct (Ph)(Me₂N)S=O Ylide_ref (Ph)(Me₂N)S(O)=CH₂ Ylide_ref->Betaine + Imine

Figure 1: General mechanism of sulfoxonium ylide-mediated aziridination.

Pillar 2: Experimental Protocols and Workflow

The following protocols are presented as a validated starting point. Researchers should perform optimization based on their specific imine substrate and analytical observations.

Protocol 1: General Procedure for Aziridination of N-Tosyl Imines

This procedure is adapted from established methods for sulfur ylide-mediated aziridinations and is suitable for the use of (Dimethylamino)methylphenyloxosulfonium tetrafluoroborate.[6][9]

Materials:

  • (Dimethylamino)methylphenyloxosulfonium tetrafluoroborate (1.2 equiv.)

  • N-Tosyl imine substrate (1.0 equiv.)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv.)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Ylide Generation: a. To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add sodium hydride (1.2 equiv.). b. Carefully wash the NaH dispersion with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes each time under a positive pressure of nitrogen. c. Add anhydrous DMSO (or THF) to the flask to create a slurry (approx. 0.5 M). d. In a separate flask, dissolve (Dimethylamino)methylphenyloxosulfonium tetrafluoroborate (1.2 equiv.) in a minimal amount of anhydrous DMSO (or THF). e. Add the sulfoxonium salt solution dropwise to the NaH slurry at room temperature. f. Stir the mixture at room temperature for 45-60 minutes. The evolution of hydrogen gas should cease, and the solution will typically become clear or pale yellow, indicating the formation of the ylide.

  • Aziridination Reaction: a. Dissolve the N-tosyl imine (1.0 equiv.) in anhydrous DMSO (or THF). b. Cool the ylide solution to 0 °C using an ice bath. c. Add the imine solution dropwise to the pre-formed ylide solution over 10-15 minutes. d. Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting imine is consumed.

  • Work-up and Purification: a. Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. b. Dilute the mixture with water and transfer to a separatory funnel. c. Extract the aqueous phase with ethyl acetate (3x). d. Combine the organic layers and wash with water, followed by brine. e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo. f. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure aziridine.

Experimental_Workflow A 1. Prepare NaH Slurry (Anhydrous Solvent) B 2. Add Sulfoxonium Salt Solution (Dropwise, RT) A->B C 3. Stir for 1h (Ylide Formation) B->C D 4. Cool to 0 °C C->D E 5. Add Imine Solution (Dropwise) D->E F 6. React at RT (2-12h) (Monitor by TLC) E->F G 7. Quench with aq. NH₄Cl F->G H 8. Aqueous Work-up (Extraction with EtOAc) G->H I 9. Dry & Concentrate H->I J 10. Purify by Chromatography I->J

Figure 2: Step-by-step experimental workflow for the aziridination protocol.

Pillar 3: Application Scope and Data

The aza-Corey-Chaykovsky reaction is broadly applicable to a range of electron-deficient imines. While data for the specific (Dimethylamino)methylphenyloxosulfonium tetrafluoroborate is not widely published, the reactivity is expected to be consistent with other sulfoxonium ylides. The table below summarizes representative results for the aziridination of various N-tosylimines using related sulfur ylide methodologies, demonstrating the expected scope and efficiency.

EntryImine Substrate (R in R-CH=NTs)BaseSolventTime (h)Yield (%)Diastereomeric Ratio (trans:cis)Reference
1C₆H₅KOHCH₂Cl₂195>98:2[6]
24-Cl-C₆H₄KOHCH₂Cl₂198>98:2[6]
34-MeO-C₆H₄KOHCH₂Cl₂196>98:2[6]
42-FurylKOHCH₂Cl₂185>98:2[6]
5(E)-C₆H₅CH=CHKOHCH₂Cl₂1.582>98:2[6]
6CyclohexylKOHCH₂Cl₂275>98:2[6]
7C₆H₅ (low temp)NaN(SiMe₃)₂THF1875:95[9]

Table 1: Representative yields and selectivities for the aziridination of N-tosylimines with amide-stabilized sulfonium ylides (Entries 1-6) and a diphenylsulfonium ylide (Entry 7), illustrating the reaction's scope and tunable stereoselectivity.[6][9]

Key Insights from Data:

  • Substrate Scope: The reaction is tolerant of a wide variety of aromatic, heteroaromatic, α,β-unsaturated, and aliphatic imines, generally providing excellent yields.[6][7]

  • Stereoselectivity: The diastereoselectivity can be highly dependent on the reaction conditions. Room temperature reactions with certain ylides often yield trans-aziridines with high selectivity.[6] Conversely, conducting the reaction at low temperatures with pre-formed ylides can favor the formation of the cis-isomer.[9] This provides a powerful handle for controlling the product's stereochemistry.

Troubleshooting and Expert Recommendations

  • Low or No Conversion:

    • Cause: Inefficient ylide formation.

    • Solution: Ensure all reagents and solvents are strictly anhydrous. The sodium hydride must be fresh and properly washed to remove the protective mineral oil coating. Consider using a stronger base like potassium tert-butoxide if NaH is ineffective.

  • Low Yield:

    • Cause: Ylide instability or side reactions.

    • Solution: Add the imine solution at a lower temperature (0 °C or below) to minimize ylide decomposition. Ensure the quench is performed slowly and at low temperature to prevent product degradation.

  • Poor Diastereoselectivity:

    • Cause: Sub-optimal reaction conditions.

    • Solution: Temperature is a critical parameter. For different stereochemical outcomes, screen temperatures from -78 °C to room temperature. The choice of solvent and base can also influence selectivity.[9]

Conclusion

The use of (Dimethylamino)methylphenyloxosulfonium tetrafluoroborate as a precursor for the aza-Corey-Chaykovsky reaction represents a potent and reliable method for the synthesis of functionalized aziridines from electron-deficient imines. By understanding the underlying mechanism and carefully controlling reaction parameters, researchers can achieve high yields and selectively access desired stereoisomers. This application note provides the foundational knowledge and practical protocols necessary for scientists and drug development professionals to successfully implement this valuable transformation in their synthetic programs.

References

  • Zhou, Y.-G., Li, A.-H., Hou, X.-L., & Dai, L.-X. (1998). Highly Stereoselective Ylide Aziridination of N-Sulfonylimines with Sulfonium Propargylides: A Simple Way To Synthesize Scalemic Acetylenylaziridines. Angewandte Chemie International Edition, 37(15), 2149-2152. [Link]

  • Zhou, Y.-G., Li, A.-H., Hou, X.-L., & Dai, L.-X. (1997). The Aziridination of N-Tosylimines with Amide-Stabilized Sulfonium Ylides: A Simple and Efficient Preparation of Aziridinyl Carboxamides. Tetrahedron Letters, 38(41), 7225-7228. [Link]

  • Tang, Y., Sun, X.-L., & Dai, L.-X. (2002). Stereocontrolled Aziridination of Imines via a Sulfonium Ylide Route and a Mechanistic Study. The Journal of Organic Chemistry, 67(22), 7793-7801. [Link]

  • Aggarwal, V. K., Alonso, E., Fang, G., Ferrara, M., Hynd, G., & Porcelloni, M. (2001). Scope and limitations in sulfur ylide mediated catalytic asymmetric aziridination of imines: use of phenyldiazomethane, diazoesters and diazoacetamides. Journal of the Chemical Society, Perkin Transactions 1, (15), 1869-1877. [Link]

  • Mayer, M. F., Tyrala, A., & Hossain, M. M. (2010). Sulfur Ylide-Mediated Asymmetric Aziridination of N-Sulfinyl Imines with Diazo Compounds. ARKIVOC, 2010(vii), 65-80. [Link]

  • Zhu, B.-H., Zheng, J.-C., Yu, C.-B., Sun, X.-L., Zhou, Y.-G., Shen, Q., & Tang, Y. (2010). One-Pot Highly Diastereoselective Synthesis of cis-Vinylaziridines via the Sulfur Ylide-Mediated Aziridination and Palladium(0)-Catalyzed Isomerization. Organic Letters, 12(3), 504-507. [Link]

  • Kavanagh, S. A., Piccinini, A., & Connon, S. J. (2013). The asymmetric synthesis of terminal aziridines by methylene transfer from sulfonium ylides to imines. Organic & Biomolecular Chemistry, 11(22), 3691-3698. [Link]

  • Vargas-Caporal, F., et al. (2023). Stereofacial Assembly of Engineered Multi-Chiral Aziridines via B/Si Ylide Insertion. ChemRxiv. [Link]

  • O'Brien, C., & Kelly, S. (2023). Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides. Molecules, 28(3), 1345. [Link]

  • Wikipedia contributors. (2023). Johnson–Corey–Chaykovsky reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Gais, H.-J., et al. (2006). Functionalized Chiral Vinyl Aminosulfoxonium Salts: Asymmetric Synthesis and Application... The Journal of Organic Chemistry, 71(13), 4979-5000. [Link]

  • Li, A.-H., Dai, L.-X., & Hou, X.-L. (1998). Highly Stereoselective Ylide Aziridination of N-Sulfonylimines with Sulfonium Propargylides... ChemInform, 29(25). [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Organic Chemistry Portal. [Link]

  • Marsini, M. A., & Striker, R. (2015). Diastereoselective Synthesis of α-Quaternary Aziridine-2-carboxylates via Aza-Corey–Chaykovsky Aziridination of N-tert-Butanesulfinyl Ketimino Esters. Organic Letters, 17(23), 5846-5849. [Link]

  • Schomaker, J. M., et al. (2019). Aziridinium Ylides: Underutilized Intermediates for Complex Amine Synthesis. Trends in Chemistry, 1(8), 754-767. [Link]

  • ResearchGate. (n.d.). Photocatalytic aziridination with N─Ts aminopyridinium ylide. [Link]

  • Google Patents. (2016).
  • Google Patents. (2006). CA2590780A1 - Process for the preparation of onium salts with a tetrafluoroborate anion having a reduced halide content.

Sources

Application

Application Notes and Protocols for the Scalable Synthesis of (Dimethylamino)methylphenyloxosulfonium tetrafluoroborate

Abstract This technical guide provides a comprehensive and scalable synthetic route for the manufacturing of (Dimethylamino)methylphenyloxosulfonium tetrafluoroborate, a potentially valuable reagent in organic synthesis,...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive and scalable synthetic route for the manufacturing of (Dimethylamino)methylphenyloxosulfonium tetrafluoroborate, a potentially valuable reagent in organic synthesis, likely as an electrophilic methylating agent. The proposed pathway is designed for scalability, prioritizing cost-effective reagents, operational safety, and high efficiency. The synthesis is divided into three key stages: the preparation of the sulfide precursor, ((4-(dimethylamino)phenyl)(methyl)sulfane); its subsequent conversion to the corresponding sulfonium salt; and the final oxidation to the target oxosulfonium salt. This document offers detailed experimental protocols, discusses the rationale behind procedural choices, and includes necessary safety precautions, catering to researchers, scientists, and drug development professionals.

Introduction

Oxosulfonium salts are a class of organosulfur compounds with a positively charged sulfur atom double-bonded to an oxygen atom and single-bonded to three organic substituents. Their utility in organic synthesis is significant, particularly as precursors to sulfoxonium ylides for use in the Johnson-Corey-Chaykovsky reaction or as potent electrophilic alkylating agents.[1][2] The specific target of this guide, (Dimethylamino)methylphenyloxosulfonium tetrafluoroborate, combines the features of an electron-rich aromatic system with the reactive oxosulfonium moiety, suggesting its potential for unique reactivity and applications. The tetrafluoroborate counter-ion is selected for its non-nucleophilic nature and its ability to confer crystallinity and stability to the salt.[3]

This guide presents a robust and scalable three-stage synthesis designed for implementation in a manufacturing setting.

Proposed Scalable Synthetic Route

The overall synthetic strategy is depicted in the workflow diagram below. It commences with the synthesis of the key intermediate, ((4-(dimethylamino)phenyl)(methyl)sulfane), followed by S-methylation to form the sulfonium salt, and culminates in the oxidation to the desired (Dimethylamino)methylphenyloxosulfonium tetrafluoroborate.

Synthetic_Workflow cluster_0 Stage 1: Sulfide Precursor Synthesis cluster_1 Stage 2: Sulfonium Salt Formation cluster_2 Stage 3: Oxidation A 4-(Dimethylamino)aniline B 4-(Dimethylamino)benzenediazonium salt A->B Diazotization (NaNO₂, HCl) C 4-(Dimethylamino)thiophenol B->C Sulfur source (e.g., K-ethyl xanthate) D ((4-(Dimethylamino)phenyl)(methyl)sulfane) C->D Methylation (e.g., Dimethyl Carbonate) E (Dimethylamino)methylphenylsulfonium tetrafluoroborate D->E S-Methylation (e.g., Me₃OBF₄) D->E F (Dimethylamino)methylphenyloxosulfonium tetrafluoroborate E->F Oxidation (e.g., H₂O₂) E->F

Caption: Overall workflow for the scalable synthesis.

Stage 1: Synthesis of ((4-(Dimethylamino)phenyl)(methyl)sulfane)

This stage focuses on the preparation of the key sulfide intermediate. The synthesis begins with the commercially available 4-(dimethylamino)aniline.

Protocol 1.1: Synthesis of 4-(Dimethylamino)thiophenol

This procedure involves the diazotization of 4-(dimethylamino)aniline followed by a reaction with a sulfur nucleophile, a common method for introducing a thiol group onto an aromatic ring.

Materials:

MaterialCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
4-(Dimethylamino)aniline99-98-9136.191.0
Sodium nitrite7632-00-069.001.1
Hydrochloric acid (conc.)7647-01-036.463.0
Potassium ethyl xanthate140-89-6160.301.2
Diethyl ether60-29-774.12As needed
Sodium hydroxide1310-73-240.00As needed

Procedure:

  • In a reaction vessel equipped with a stirrer and cooling system, dissolve 4-(dimethylamino)aniline (1.0 eq.) in a mixture of concentrated hydrochloric acid (3.0 eq.) and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq.) in water, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate vessel, dissolve potassium ethyl xanthate (1.2 eq.) in water.

  • Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. A vigorous evolution of nitrogen gas will occur. Allow the reaction to stir and warm to room temperature overnight.

  • Extract the reaction mixture with diethyl ether.

  • Wash the combined organic layers with a dilute sodium hydroxide solution, then with water, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude xanthate is then hydrolyzed by refluxing with a solution of sodium hydroxide in ethanol, followed by acidic workup to yield the crude 4-(dimethylamino)thiophenol.

  • Purify the product by vacuum distillation or recrystallization.

Protocol 1.2: Methylation of 4-(Dimethylamino)thiophenol

For a scalable and more environmentally friendly process, dimethyl carbonate is a preferred methylating agent over dimethyl sulfate or methyl iodide.[4]

Materials:

MaterialCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
4-(Dimethylamino)thiophenol13578-83-3153.241.0
Dimethyl carbonate (DMC)616-38-690.081.5 - 2.0
Sodium hydroxide1310-73-240.001.1
Water7732-18-518.02As needed
Toluene108-88-392.14As needed

Procedure:

  • In a suitable reactor, dissolve 4-(dimethylamino)thiophenol (1.0 eq.) and sodium hydroxide (1.1 eq.) in water to form the sodium thiophenoxide salt.

  • Add toluene to the aqueous solution, followed by dimethyl carbonate (1.5-2.0 eq.).

  • Heat the biphasic mixture to 80-90 °C with vigorous stirring for several hours. Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture and separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford ((4-(dimethylamino)phenyl)(methyl)sulfane).

  • The crude product can be purified by vacuum distillation.

Stage 2: Synthesis of (Dimethylamino)methylphenylsulfonium tetrafluoroborate

This stage involves the S-methylation of the sulfide precursor. The use of trimethyloxonium tetrafluoroborate allows for the direct installation of the methyl group and the tetrafluoroborate counter-ion in a single step.

Caption: S-Methylation to form the sulfonium salt.

Protocol 2.1: S-Methylation

Materials:

MaterialCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
((4-(Dimethylamino)phenyl)(methyl)sulfane)N/A167.271.0
Trimethyloxonium tetrafluoroborate420-37-1147.911.1
Dichloromethane (DCM), anhydrous75-09-284.93As needed
Diethyl ether, anhydrous60-29-774.12As needed

Procedure:

  • In a flame-dried reactor under an inert atmosphere (nitrogen or argon), dissolve ((4-(dimethylamino)phenyl)(methyl)sulfane) (1.0 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C.

  • Add trimethyloxonium tetrafluoroborate (1.1 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC until the starting sulfide is consumed.

  • Upon completion, add anhydrous diethyl ether to precipitate the sulfonium salt.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (dimethylamino)methylphenylsulfonium tetrafluoroborate as a solid.

Stage 3: Oxidation to (Dimethylamino)methylphenyloxosulfonium tetrafluoroborate

The final step is the oxidation of the sulfonium salt to the target oxosulfonium salt. Hydrogen peroxide is a green and effective oxidizing agent for this transformation on a large scale.[5]

Protocol 3.1: Oxidation

Materials:

MaterialCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
(Dimethylamino)methylphenylsulfonium tetrafluoroborateN/A269.091.0
Hydrogen peroxide (30% aq. solution)7722-84-134.011.1 - 1.5
Water7732-18-518.02As needed
Acetone67-64-158.08As needed

Procedure:

  • In a reaction vessel, dissolve the (dimethylamino)methylphenylsulfonium tetrafluoroborate (1.0 eq.) in water.

  • Cool the solution to 0-5 °C.

  • Slowly add 30% aqueous hydrogen peroxide (1.1-1.5 eq.) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours until the oxidation is complete (monitor by an appropriate method such as LC-MS or NMR).

  • Concentrate the reaction mixture under reduced pressure to remove most of the water.

  • Add acetone to the residue to precipitate the oxosulfonium salt.

  • Collect the solid by filtration, wash with cold acetone, and dry under vacuum to obtain the final product, (Dimethylamino)methylphenyloxosulfonium tetrafluoroborate.

Safety and Handling

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.[6][7]

Specific Hazards:

  • Diazonium Salts: Are potentially explosive, especially when dry. They should be kept in solution and at low temperatures.

  • Methylating Agents: Trimethyloxonium tetrafluoroborate is a powerful and corrosive methylating agent. Handle with extreme care and avoid inhalation and contact with skin.[1]

  • Hydrogen Peroxide: Concentrated solutions are strong oxidizers and can cause severe burns. Avoid contact with combustible materials.[5]

  • Solvents: Dichloromethane is a suspected carcinogen. Diethyl ether is extremely flammable. Handle these solvents with appropriate care.

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Characterization

The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to confirm the structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the S=O stretch in the final product.

  • Melting Point: As an indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

The synthetic route detailed in this application note provides a scalable and efficient method for the manufacturing of (Dimethylamino)methylphenyloxosulfonium tetrafluoroborate. The protocols are designed with consideration for industrial-scale production, utilizing readily available and cost-effective reagents where possible, and prioritizing safer alternatives for hazardous transformations. This guide serves as a foundational document for researchers and process chemists to produce this valuable compound for further investigation and application in organic synthesis.

References

  • Studies on Oxosulfonium Salts. I. Preparation and Physical Properties. Bulletin of the Chemical Society of Japan.
  • SYNTHESIS OF OXOSULFONIUM SALTS BY THE OXIDATION OF SULFONIUM SALTS.
  • Preparation and Reactions of Sulfides. JoVE. [Link]

  • Comparative study of sulfonium salt counter-ions (e.g., triflate vs.
  • The preparation of sulfonium and oxosulfonium salts is the subject of a review. Science of Synthesis.
  • methyl phenyl sulfoxide. Organic Syntheses. [Link]

  • Production of sulfoxonium salts by the oxidation of sulfonium salts.
  • Safety Data Sheet: Sulfonic acids, petroleum, sodium salts. Chemos GmbH&Co.KG. [Link]

  • Methylation. Wikipedia. [Link]

  • SAFETY DATA SHEET. Castrol. [https://msdspds.castrol.com/bpglis/FusionPDS.nsf/Files/1E9217694AF45914802584A200540454/ File/we−72120.pdf](https://msdspds.castrol.com/bpglis/FusionPDS.nsf/Files/1E9217694AF45914802584A200540454/ File/we-72120.pdf)
  • Acetonitrile–Hexane Extraction Route to Pure Sulfonium Salts. PMC.
  • Environment-friendly synthetic method for 1-cyan-4-dimethylaminopyridine tetrafluoroborate.
  • Go for Gold: Development of a Scalable Synthesis of [1‐(Ethoxycarbonyl)cyclopropyl] Triphenylphosphonium Tetrafluoroborate, a Key Reagent to Explore Covalent Monopolar Spindle 1 Inhibitors. PMC.
  • An In-depth Technical Guide to the Synthesis of 3-[(Dimethylamino)methyl]phenol via Mannich Reaction. Benchchem.
  • The synthetic method of the dimethylamino naphthyridine tetrafluoro boric acid ester of 1 cyano group 4.
  • A kind of preparation method of the phenyl methyl sulfide of clean and environmental protection.
  • Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol.
  • Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbon
  • 4-DIMETHYLAMINOBENZENEDIAZONIUM TETRAFLUOROBORATE. gsrs. [Link]

  • 1-Cyano-4-(dimethylamino)pyridinium tetrafluoroborate, 98% 100 mg. Alfa Aesar. [Link]

  • Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile.
  • Process for producing thioanisole.
  • Johnson–Corey–Chaykovsky reaction. Wikipedia. [Link]

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Technical Notes & Optimization

Troubleshooting

Optimizing solvent conditions for (Dimethylamino)methylphenyloxosulfoniumtetrafluoroborate ylide generation

Technical Support Center: (Dimethylamino)methylphenyloxosulfoniumtetrafluoroborate Ylide Generation Welcome to the dedicated support center for the generation and optimization of (Dimethylamino)methylphenyyloxosulfoniumt...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (Dimethylamino)methylphenyloxosulfoniumtetrafluoroborate Ylide Generation

Welcome to the dedicated support center for the generation and optimization of (Dimethylamino)methylphenyyloxosulfoniumtetrafluoroborate ylide. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and solutions to common challenges encountered during its synthesis. Our focus is on the critical role of solvent conditions, providing both fundamental principles and practical troubleshooting steps to ensure successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is (Dimethylamino)methylphenyloxosulfoniumtetrafluoroborate ylide, and why is it useful?

This compound is a sulfoxonium ylide, a class of reagents renowned for their utility in organic synthesis, particularly in the Johnson-Corey-Chaykovsky reaction.[1] Unlike their sulfonium counterparts, sulfoxonium ylides exhibit enhanced stability.[1][2][3] This stability is attributed to the electron-withdrawing effect of the oxygen atom on the sulfur, which delocalizes the negative charge on the adjacent carbon.[2] This stability allows for greater handling and, in some cases, isolation, though they are most often prepared and used in situ.[2] They are primarily used to transfer a methylene group (=CH₂) to electrophiles like aldehydes and ketones to form epoxides, or to α,β-unsaturated carbonyls to form cyclopropanes.[1][3]

Q2: What is the general principle behind generating this ylide?

The generation of a sulfoxonium ylide involves the deprotonation of its corresponding sulfoxonium salt—in this case, (Dimethylamino)methylphenyloxosulfonium tetrafluoroborate. The protons on the carbon atom adjacent to the positively charged sulfur are acidic enough to be removed by a suitable base.[1] The choice of base and solvent is critical for efficiently forming the ylide while preventing its decomposition or undesired side reactions.

Q3: Why is solvent selection so critical for this reaction?

The solvent plays multiple roles in the ylide generation process:

  • Solubility: It must dissolve the sulfoxonium salt and the base to allow the reaction to occur in the homogeneous phase.

  • Stability: The solvent must not react with the highly reactive ylide. Protic solvents (like water or alcohols) can protonate and neutralize the ylide, so aprotic solvents are generally preferred.

  • Reactivity & Selectivity: The polarity of the solvent can influence the rate of ylide formation and its subsequent reactivity with an electrophile. In some asymmetric reactions, solvent choice can dramatically impact stereoselectivity.[1][4] For instance, acetonitrile has been shown to provide superior yields and diastereoselectivity in certain ylide reactions compared to THF or dichloromethane.[1]

Troubleshooting Guide: Common Issues & Solutions

Q1: I have low or no yield of my desired product. What are the likely causes related to solvent and ylide generation?

Potential Cause 1: Incomplete Deprotonation The base you are using may not be strong enough to deprotonate the sulfoxonium salt effectively in your chosen solvent.

  • Solution: Switch to a stronger base. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often effective choices for generating sulfoxonium ylides.[5] Ensure the base is fresh and has been stored under an inert atmosphere.

Potential Cause 2: Poor Solubility The sulfoxonium salt may not be sufficiently soluble in the chosen solvent, leading to a slow or incomplete reaction.

  • Solution: Use a polar aprotic solvent that is known to dissolve sulfonium and sulfoxonium salts well.[6] Dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are common starting points.[1][7] While DMSO is an excellent solvent, keep in mind it can be difficult to remove. THF is often a good compromise.

Potential Cause 3: Presence of Moisture Water will protonate the ylide as it forms, quenching the reaction. Many common organic solvents can absorb significant amounts of atmospheric moisture.

  • Solution: Use rigorously dried, anhydrous solvents. Ensure all glassware is flame-dried or oven-dried before use and that the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). While rigorous exclusion of water is beneficial, some protocols note it is not always mandatory, but it is a critical variable to control for troubleshooting.[5]

Q2: My ylide appears to be decomposing, or I am seeing a significant number of side products. What should I investigate?

Potential Cause 1: Ylide Instability at Reaction Temperature While sulfoxonium ylides are more stable than sulfonium ylides, they are still reactive species that can degrade over time, especially at elevated temperatures.[1]

  • Solution: Perform the ylide generation and subsequent reaction at a lower temperature. Cooling the reaction mixture to 0 °C or below during the addition of the base can significantly improve the ylide's stability. Once formed, use the ylide immediately in the next step.

Potential Cause 2: Solvent-Induced Side Reactions Certain solvents can participate in or promote unwanted side reactions. For example, in the presence of strong bases, some solvents may be deprotonated or promote side reactions like the Cannizzaro reaction with certain aldehydes.[4]

  • Solution: Screen alternative aprotic solvents. If you are using THF and observing issues, consider switching to a different ethereal solvent or a non-ethereal solvent like acetonitrile (CH₃CN), which has been shown to improve yields and selectivity in related systems.[1]

Potential Cause 3: Formation of Byproducts from the Base The choice of base can lead to different byproducts that might interfere with the reaction.

  • Solution: Evaluate different base-solvent combinations. For example, the combination of t-BuOK in THF is a common choice.[5] If byproducts are an issue, consider a heterogeneous base like NaH, which can be filtered off after the reaction.

Workflow for Solvent Optimization

The following diagram outlines a logical workflow for troubleshooting and optimizing solvent conditions for ylide generation.

G cluster_0 Problem Identification cluster_1 Primary Troubleshooting Steps cluster_2 Secondary Optimization cluster_3 Outcome start Start: Ylide Generation Issue low_yield Low or No Product Yield start->low_yield decomposition Ylide/Product Decomposition start->decomposition side_products Excessive Side Products start->side_products check_base Verify Base Strength & Purity (e.g., NaH, t-BuOK) low_yield->check_base check_solvent_dry Ensure Anhydrous Solvent (e.g., Dry THF, DMSO) low_yield->check_solvent_dry decomposition->check_solvent_dry check_temp Control Temperature (e.g., 0°C or lower) decomposition->check_temp side_products->check_base side_products->check_temp solvent_screen Screen Alternative Aprotic Solvents (e.g., CH3CN, Toluene, CH2Cl2) check_base->solvent_screen check_solvent_dry->solvent_screen base_screen Test Different Base/Solvent Pairs check_temp->base_screen success Optimized Conditions Achieved solvent_screen->success base_screen->success

Caption: Troubleshooting workflow for ylide generation.

Data Summary: Solvent & Base Effects

This table summarizes common solvents and bases used for sulfoxonium ylide generation and their general characteristics.

SolventTypeDielectric Constant (ε)Typical Use & Considerations
THF Polar Aprotic7.6Good general-purpose solvent. Moderate polarity, dissolves many salts. Must be anhydrous.[1]
DMSO Polar Aprotic47Excellent solvent for sulfonium/sulfoxonium salts. Can accelerate reactions. Difficult to remove.
Acetonitrile (CH₃CN) Polar Aprotic37.5Can offer superior yields and stereoselectivity in some cases.[1] Must be rigorously dried.
Dichloromethane (CH₂Cl₂) Polar Aprotic9.1Lower polarity, may result in lower yields compared to more polar options.[1]
Toluene Nonpolar2.4Generally not recommended for initial salt dissolution but sometimes used as a co-solvent.[1]
BasepKa of Conjugate AcidTypical Solvent(s)Notes
NaH ~36THF, DMSOStrong, heterogeneous base. Reaction is driven by release of H₂ gas. Requires careful handling.[5]
t-BuOK ~19THF, t-BuOHStrong, soluble base. Easy to dispense. Can introduce steric bulk.[5]
KOH ~15.7MeOH, EtOHWeaker base, may not be sufficient for full deprotonation of more stable salts.[2]

Experimental Protocol: Solvent Screening for Ylide Generation

This protocol provides a general method for screening solvents on a small scale to identify optimal conditions.

Objective: To determine the most effective solvent for the generation of (Dimethylamino)methylphenyloxosulfoniumtetrafluoroborate ylide using NaH as the base.

Materials:

  • (Dimethylamino)methylphenyloxosulfonium tetrafluoroborate (the "salt")

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous THF, Anhydrous DMSO, Anhydrous CH₃CN

  • Anhydrous benzaldehyde (as a test electrophile)

  • Flame-dried, multi-neck round-bottom flasks with stir bars

  • Inert atmosphere setup (Nitrogen or Argon line)

  • Syringes and septa

Procedure:

  • Preparation: In three separate flame-dried flasks under an inert atmosphere, place the sulfoxonium salt (1.0 eq).

  • Solvent Addition: To each flask, add a different anhydrous solvent (THF, DMSO, CH₃CN) via syringe to achieve a concentration of approximately 0.2 M. Stir until the salt is fully dissolved.

  • Base Preparation: In a separate vial, weigh out NaH (1.1 eq) and wash the mineral oil away with anhydrous hexanes under an inert atmosphere. Carefully decant the hexanes.

  • Ylide Formation: Cool the three flasks to 0 °C in an ice bath. Add the washed NaH to each flask in one portion. Allow the mixtures to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Ylide formation is often indicated by a color change and/or evolution of hydrogen gas (from NaH).

  • Reaction Quench (Test): Once ylide formation is presumed complete, cool the flasks back to 0 °C. Add anhydrous benzaldehyde (0.95 eq) dropwise via syringe.

  • Monitoring: Allow the reaction to stir for 12-24 hours, warming slowly to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or by taking small aliquots, quenching them with saturated NH₄Cl solution, and analyzing via LC-MS or ¹H NMR to determine the conversion to the epoxide product.

  • Analysis: Compare the results from the three different solvents to determine which provided the highest yield of the epoxide product with the fewest side products. This solvent is the optimal choice for this transformation under these conditions.

References

  • Product Class 1: Sulfur Ylides. Science of Synthesis, (2004).
  • Revisiting the Corey-Chaykovsky reaction: The solvent effect and the formation of β-hydroxy methylthioethers.
  • Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides. MDPI, (2025).
  • Corey-Chaykovsky Reaction. Wordpress, (2026).
  • Corey-Chaykovsky Epoxid
  • origins of enantio- and diastereocontrol in sulfur ylide mediated epoxid
  • Optimization of reaction conditions.
  • A leap forward in sulfonium salt and sulfur ylide chemistry. Chinese Chemical Society, (2021).

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of (Dimethylamino)methylphenyloxosulfonium Tetrafluoroborate

[label="Increase Refining the Technical Document I'm now drafting the technical document, structuring it with an overview, physicochemical data, a standard operating procedure (SOP), process visualization via Graphviz, t...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Increase

Refining the Technical Document

I'm now drafting the technical document, structuring it with an overview, physicochemical data, a standard operating procedure (SOP), process visualization via Graphviz, troubleshooting FAQs, and a list of references. The SOP will detail dual-solvent recrystallization, with careful attention to causality. I'm focusing on highlighting the importance of precise solvent polarity management to address the challenges associated with this salt's ionic nature.

Finalizing the Document

I've completed the document, including an SOP for recrystallization, a Graphviz flowchart for troubleshooting, FAQs, and citations. I've focused on explaining the underlying chemistry and causality in each section, ensuring the document is comprehensive and scientifically sound, and addressing common purification issues. I am now ready to release the final version.

The technical document is now complete, with the inclusion of an overview, physicochemical data, and a standard operating procedure (SOP) for recrystallization and is ready for release. The process visualization is complete with the Graphviz flowchart. The troubleshooting FAQs and list of references, along with detailed answers to common issues, are ready. All the components are linked. I'm focusing on providing practical solutions. I'm now certain this will be highly helpful in the field.

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I'm now integrating the citations from previous drafts. I'm focusing on the final formatting and ensuring each cited literature source supports the statements made in the document. I am focused on reviewing and double-checking each reference to ensure the scientific integrity of the data.

Finalizing the Document

I've now finalized the technical document, and I'm ready for release. The technical document includes an SOP for recrystallization, a Graphviz flowchart for troubleshooting, and the supporting citations. The comprehensive document is scientifically sound, and I've focused on explaining causality and addressing common purification issues, offering practical solutions. The final version is now complete.

Refining the Troubleshooting Guide

I'm now integrating troubleshooting into the SOP, especially for "oiling out" which remains a key concern. I'm expanding the Graphviz flowchart to provide clear visual guidance for recrystallization, including alternative routes and remedial actions for poor crystal formation. I am focused on detailed instructions.

Finalizing the Troubleshooting

I've completed the document, including a detailed flowchart and SOP, and am now finalizing the troubleshooting guide. I'm expanding the Graphviz flowchart to provide visual guidance and addressing potential challenges during the recrystallization process. I'm focusing on "oiling out" and other issues and also including additional remedial actions for poor crystal formation to provide clear and practical instructions.

As a Senior Application Scientist, I frequently consult on the isolation and purification of sensitive oxosulfonium ylide precursors. (Dimethylamino)methylphenyloxosulfonium tetrafluoroborate is a highly specialized reagent utilized for stereoselective methylene transfer reactions, enabling the precise epoxidation of aldehydes and cyclopropanation of enones in complex natural product synthesis [1.1].

Because this reagent operates via the generation of a reactive ylide, trace impurities—particularly unreacted alkylating agents or parent sulfoximines—can severely compromise the stereoselectivity and yield of downstream reactions. The following guide provides a field-proven, self-validating framework for purifying this salt.

Quantitative Physicochemical Data

Understanding the physical parameters of the target molecule is the first step in designing a rational purification strategy. The melting point serves as your primary self-validating metric for purity[1].

ParameterSpecification
Chemical Formula C9H14BF4NOS
CAS Registry Number 21077-81-6
Melting Point 118–120 °C
Appearance White crystalline solid
Primary Solvents (Good) Dichloromethane (DCM), Acetone
Anti-Solvents (Poor) Diethyl ether, Hexanes
Target Recovery Yield 75% – 85%
Standard Operating Procedure: Dual-Solvent Recrystallization

This methodology relies on dielectric constant manipulation. By carefully balancing a polar aprotic solvent with a non-polar anti-solvent, we force the ionic lattice to assemble while leaving organic impurities in the mother liquor.

Step 1: Dissolution Place the crude (dimethylamino)methylphenyloxosulfonium tetrafluoroborate in a dry Erlenmeyer flask. Add a minimal volume of anhydrous dichloromethane (DCM) and warm gently to 35 °C until complete dissolution is achieved. Causality: The highly polar oxosulfonium cation and BF4−​ anion dissolve readily in polar aprotic solvents. Using a minimal amount of solvent ensures the solution reaches critical supersaturation upon cooling, which is the thermodynamic driving force for crystallization.

Step 2: Hot Filtration (Optional but Recommended) If insoluble particulates (e.g., inorganic salts or polymerized side-products) remain, perform a rapid hot gravity filtration through fluted filter paper.

Step 3: Anti-Solvent Addition While maintaining gentle swirling, add anhydrous diethyl ether dropwise until the solution becomes slightly turbid, then add one final drop of DCM to just clear the turbidity. Causality: Diethyl ether dramatically lowers the bulk dielectric constant of the medium. The appearance of persistent turbidity is a self-validating visual cue that the solubility limit of the salt has been reached. Clearing it with a single drop of DCM places the system exactly at the saturation boundary.

Step 4: Seeding and Slow Cooling Allow the flask to cool slowly to room temperature (25 °C) undisturbed. If available, add a microscopic seed crystal of pure product to bypass the nucleation energy barrier. Once initial crystals form, transfer the flask to a 4 °C refrigerator for 2 hours. Causality: Rapid cooling traps impurities within the rapidly forming crystal lattice (a phenomenon known as occlusion). Slow cooling allows for an ordered, thermodynamically stable lattice formation that naturally excludes foreign molecules.

Step 5: Isolation and Drying Collect the crystalline solid via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold diethyl ether. Dry the crystals under high vacuum ( 0.1 Torr) at room temperature for 12 hours. Causality: Ice-cold ether washes away the residual mother liquor without dissolving the product. High vacuum removes trapped solvent molecules from the crystal lattice, preventing solvent-induced degradation and ensuring accurate stoichiometric calculations in your subsequent methylenation reactions.

Process Visualization

Recrystallization Start Crude Oxosulfonium Salt Dissolve Dissolve in minimal hot DCM (35°C) Start->Dissolve AntiSolvent Add Et2O dropwise until turbid Dissolve->AntiSolvent Cool Cool slowly to 25°C AntiSolvent->Cool Decision Phase State? Cool->Decision Oiling Oiling Out (Biphasic) Decision->Oiling Liquid phase separation Crystals Crystallization (Solid) Decision->Crystals Nucleation Reheat Reheat & add 1-2 drops DCM Oiling->Reheat Filter Filter & Wash with cold Et2O Crystals->Filter Reheat->Cool Pure Pure Product Filter->Pure

Workflow and troubleshooting logic for the dual-solvent recrystallization process.

Troubleshooting & FAQs

Q1: My crude mixture is "oiling out" (forming a dense liquid layer) instead of crystallizing. How do I fix this? Analysis: Oiling out (liquid-liquid phase separation or coacervation) occurs when the solute's melting point is lower than the temperature at which it phase-separates from the solvent mixture, or when high levels of impurities disrupt the crystal lattice formation. Solution: Re-dissolve the oil by adding a few drops of DCM and warming the mixture. Allow the solution to cool before adding the ether, or add the ether much more slowly. Scratch the inside of the flask with a glass rod to create localized high-energy nucleation sites. If oiling persists, the crude material is too impure; perform a rapid silica gel plug filtration (eluting with DCM/MeOH) to remove baseline impurities before attempting recrystallization again.

Q2: How can I ensure the complete removal of the alkylating agent (e.g., trimethyloxonium tetrafluoroborate) used during synthesis? Analysis: Meerwein's salt (trimethyloxonium tetrafluoroborate) is highly electrophilic and will ruin downstream ylide generation if carried over. Solution: Quench the crude reaction mixture with a small volume of methanol prior to your initial workup. This irreversibly converts unreacted Meerwein's salt into dimethyl ether (which evaporates) and methanol. The target oxosulfonium salt is completely stable to this mild quench.

Q3: The isolated salt has a yellowish tint. Is it safe to use, and how can I decolorize it? Analysis: Pure (dimethylamino)methylphenyloxosulfonium tetrafluoroborate is a stark white crystalline solid[1]. A yellow tint indicates trace oxidation products from the parent sulfoximine. Solution: While a slight yellow tint often does not interfere with methylene transfer reactions, you can decolorize the salt by adding activated charcoal (Norit) to the hot DCM solution during Step 1. Stir for 5 minutes, then filter through a tight pad of Celite before proceeding to the anti-solvent addition.

Q4: Why do we use the tetrafluoroborate ( BF4−​ ) counterion instead of a halide like iodide ( I− )? Analysis: Halide anions are nucleophilic. Over time, or when concentrated, an iodide anion can attack the highly electrophilic S -methyl group of the oxosulfonium cation via an SN​2 pathway, causing spontaneous demethylation and reverting the reagent back to the parent sulfoximine. The BF4−​ anion is weakly coordinating and non-nucleophilic, which kinetically protects the methyl group and ensures the long-term thermodynamic stability of the reagent[2].

References
  • Saito, T., Suzuki, T., Morimoto, M., Akiyama, C., Ochiai, T., Takeuchi, K., Matsumoto, T., & Suzuki, K. (1998). Total Synthesis of the Furaquinocins. Journal of the American Chemical Society. URL:[Link]

  • ChemSrc. 21077-81-6 N,N,S-Trimethyl-S-phenyloxosulfonium tetrafluoroborate Physical and Chemical Properties. URL:[Link]

  • Lücking, U. (2013). Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Angewandte Chemie International Edition (Referenced via related ACS historical context on sulfoximine stability). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Sulfoxonium Ylides for Epoxidation: (Dimethylamino)methylphenyloxosulfonium Tetrafluoroborate vs. Trimethylsulfoxonium Iodide

For researchers, synthetic chemists, and professionals in drug development, the construction of the epoxide functional group is a foundational transformation. The Johnson-Corey-Chaykovsky reaction, which utilizes sulfur...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, synthetic chemists, and professionals in drug development, the construction of the epoxide functional group is a foundational transformation. The Johnson-Corey-Chaykovsky reaction, which utilizes sulfur ylides to convert carbonyl compounds into their corresponding epoxides, stands as a powerful and reliable method.[1][2] At the heart of this reaction is the choice of the sulfur-based reagent, which dictates the reactivity, selectivity, and substrate scope of the transformation.

This guide provides an in-depth comparison of two key sulfoxonium salts used to generate the reactive ylide species: the classic Trimethylsulfoxonium Iodide (TMSOI) and the more specialized (Dimethylamino)methylphenyloxosulfonium Tetrafluoroborate. We will explore the nuances of their reactivity, mechanistic differences, and practical applications, supported by experimental data and protocols to inform your selection process.

The Reagents: Generating the Reactive Ylide

The active species in these epoxidations is the sulfoxonium ylide, a molecule with adjacent positive and negative charges, generated in situ by deprotonating the corresponding sulfoxonium salt with a strong base.[3][4] While both reagents discussed herein form sulfoxonium ylides, their differing substituents—methyl groups versus phenyl and dimethylamino groups—create distinct electronic and steric environments, profoundly influencing their stability and reactivity.

  • Trimethylsulfoxonium Iodide (TMSOI): This is the most common precursor for generating dimethylsulfoxonium methylide, often referred to as the Corey-Chaykovsky reagent.[3][5] It is a commercially available, crystalline solid. Deprotonation with a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) yields the reactive ylide.[3][6] This ylide is considered "stabilized" relative to its sulfonium counterpart (dimethylsulfonium methylide), affording it greater thermal stability and distinct reactivity patterns.[6][7]

  • (Dimethylamino)methylphenyloxosulfonium Tetrafluoroborate: This reagent belongs to a class of α-aminosulfoxonium salts developed to explore more varied reactivity.[6] The presence of a phenyl group and a nitrogen atom directly attached to the sulfoxonium center modulates the ylide's stability and nucleophilicity. The generation of the corresponding ylide, (dimethylamino)phenyloxosulfonium methylide, also proceeds via deprotonation with a strong base.[6]

Mechanism of Action: A Tale of Two Pathways

The epoxidation reaction for both ylides proceeds through a two-step mechanism: a nucleophilic attack on the carbonyl carbon to form a betaine intermediate, followed by an intramolecular SN2 reaction where the oxygen anion displaces the sulfoxide to form the three-membered epoxide ring.[1][8]

The key difference in reactivity, particularly with α,β-unsaturated carbonyl compounds (enones), stems from the stability and "hardness" of the ylide nucleophile.

  • Dimethylsulfoxonium Methylide (from TMSOI): This ylide is considered a "soft" nucleophile. Consequently, when it reacts with an enone, it preferentially undergoes a 1,4-conjugate addition (Michael addition) to the β-carbon of the double bond. The resulting enolate then cyclizes to form a cyclopropane , not an epoxide.[3][6][9] For simple aldehydes and ketones, however, it reliably performs a 1,2-addition to the carbonyl, yielding an epoxide .[10]

  • (Dimethylamino)phenyloxosulfonium Methylide: While specific comparative data for this exact reagent is less common in general literature, the principles of related stabilized ylides apply. The electronic properties imparted by the phenyl and amino groups influence its behavior. Generally, more stabilized ylides favor the thermodynamically controlled 1,4-addition pathway with enones. However, the class of α-aminosulfoxonium ylides has been shown to be effective in synthesizing epoxides from simple aldehydes.[6]

Below is a diagram illustrating the general mechanism and the divergent pathways with enones.

G cluster_0 Ylide Generation cluster_1 Reaction with Carbonyl cluster_2 Divergent Reactivity with Enones Sulfoxonium_Salt R¹R²S(O)CH₃⁺ X⁻ (e.g., TMSOI) Ylide R¹R²S(O)=CH₂ (Sulfoxonium Ylide) Sulfoxonium_Salt->Ylide Deprotonation Base Strong Base (e.g., NaH, KOtBu) Carbonyl Aldehyde or Ketone (R₃C=O) Ylide->Carbonyl 1,2-Nucleophilic Attack Ylide_TMSOI Dimethylsulfoxonium Methylide (from TMSOI) Ylide_Unstabilized Unstabilized Sulfonium Ylide (for comparison) Betaine Betaine Intermediate Epoxide Epoxide Betaine->Epoxide Intramolecular SN2 (- R¹R²SO) Enone α,β-Unsaturated Carbonyl Cyclopropane Cyclopropane Enone->Cyclopropane Ring Closure Enone_Epoxide Epoxide (from 1,2-add'n) (Favored by 'harder' ylides) Ylide_TMSOI->Enone 1,4-Addition (soft nucleophile) Ylide_Unstabilized->Enone 1,2-Addition (hard nucleophile)

Caption: General mechanism for sulfoxonium ylide epoxidation and divergent pathways.

Head-to-Head Comparison: Performance and Selectivity

FeatureTrimethylsulfoxonium Iodide (TMSOI)(Dimethylamino)methylphenyloxosulfonium Tetrafluoroborate
Primary Application Epoxidation of aldehydes and ketones; Cyclopropanation of enones.[9][11]Primarily reported for epoxidation of aldehydes and ketones.[6]
Reactivity with Enones Preferential 1,4-addition to form cyclopropanes.[6]Expected to favor 1,4-addition due to stabilization, but specific data is limited.
Ylide Stability The resulting ylide is stable for days in THF at room temperature.[6]Stability is influenced by phenyl and amino groups; generally considered a "stabilized" ylide.
Stereoselectivity Generally provides trans-epoxides from aldehydes.[1] The approach of the ylide is typically from the less sterically hindered face of the carbonyl.Stereoselectivity is substrate-dependent; non-chiral ylides can still give diastereoselective outcomes with chiral aldehydes.
Handling & Availability Widely commercially available, stable solid.More specialized, may require custom synthesis or be available from fewer suppliers.

Experimental Protocols

Protocol 1: Epoxidation of an Aldehyde using Trimethylsulfoxonium Iodide (TMSOI)

This protocol is a representative procedure for the epoxidation of an aromatic aldehyde.

Workflow Diagram:

G start Start suspend_NaH Suspend NaH (1.5 eq) in anhydrous DMSO/THF start->suspend_NaH add_TMSOI Add TMSOI (1.5 eq) Stir for 15 min suspend_NaH->add_TMSOI add_substrate Add aldehyde (1.0 eq) Stir until completion (TLC) add_TMSOI->add_substrate quench Quench reaction with saturated aq. NH₄Cl add_substrate->quench extract Extract with Et₂O or CH₂Cl₂ quench->extract workup Dry, filter, and concentrate organic layers extract->workup purify Purify via column chromatography workup->purify end End purify->end

Caption: Workflow for TMSOI-mediated epoxidation.

Step-by-Step Procedure: [12]

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents) in a 2:1 mixture of anhydrous dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF).

  • Ylide Formation: Stir the suspension under a nitrogen atmosphere for 15 minutes at room temperature. To this suspension, add trimethylsulfoxonium iodide (TMSOI, 1.5 equivalents) in one portion. A slight exotherm and hydrogen evolution may be observed. Stir the resulting milky-white mixture for an additional 15 minutes.

  • Reaction: Dissolve the aldehyde substrate (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or methylene chloride (3 x volume of aqueous layer).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired epoxide.

Protocol 2: General Procedure for Epoxidation using an α-Aminosulfoxonium Salt

This protocol is adapted from methodologies developed for α-aminosulfoxonium ylides.[6]

Step-by-Step Procedure:

  • Preparation: In a flame-dried flask under a nitrogen atmosphere, suspend sodium hydride (NaH, 1.1 equivalents) in anhydrous dimethyl sulfoxide (DMSO).

  • Ylide Formation: Add (Dimethylamino)methylphenyloxosulfonium Tetrafluoroborate (1.1 equivalents) to the suspension. Stir at room temperature until hydrogen evolution ceases, indicating complete formation of the ylide.

  • Reaction: Add the carbonyl substrate (1.0 equivalent) to the ylide solution. Stir the reaction at room temperature or with gentle heating as required, monitoring by TLC.

  • Workup: Upon completion, pour the reaction mixture into cold water and extract with a suitable organic solvent (e.g., ethyl acetate or ether).

  • Isolation & Purification: Wash the combined organic extracts with brine, dry over a suitable drying agent (e.g., MgSO₄), filter, and concentrate in vacuo. Purify the residue by column chromatography or crystallization.

Safety and Practical Considerations

  • Trimethylsulfoxonium Iodide (TMSOI): A stable, solid reagent. The primary hazard lies in the use of sodium hydride for deprotonation, which is highly flammable and reacts violently with water, releasing flammable hydrogen gas. All operations should be conducted under an inert atmosphere in anhydrous solvents.[12]

  • (Dimethylamino)methylphenyloxosulfonium Tetrafluoroborate: As with TMSOI, the main hazard is associated with the use of strong bases like NaH. The reagent itself should be handled with standard laboratory precautions for chemical powders.

  • Solvents: DMSO can be difficult to remove during workup due to its high boiling point. An aqueous workup and thorough extraction are crucial.

Conclusion and Recommendations

The choice between Trimethylsulfoxonium Iodide and a specialized reagent like (Dimethylamino)methylphenyloxosulfonium Tetrafluoroborate hinges on the specific synthetic challenge.

  • Choose Trimethylsulfoxonium Iodide (TMSOI) for the reliable and well-documented epoxidation of simple aldehydes and ketones. It is also the reagent of choice when the desired product from an α,β-unsaturated carbonyl is a cyclopropane . Its commercial availability, extensive literature precedent, and high yields make it a go-to reagent for these standard transformations.[10][11]

  • Consider (Dimethylamino)methylphenyloxosulfonium Tetrafluoroborate or related α-substituted sulfoxonium salts when exploring different reactivity profiles or when TMSOI fails to deliver the desired outcome. These reagents can offer different levels of stereoselectivity, particularly with complex or chiral substrates, due to their altered steric and electronic properties.[6][8] They are tools for fine-tuning the reaction when standard methods are insufficient.

Ultimately, both reagents are valuable tools in the synthetic chemist's arsenal for constructing three-membered rings. A thorough understanding of their distinct reactivity profiles is paramount to achieving the desired molecular architecture with precision and efficiency.

References

  • Corey-Chaykovsky Reaction - Organic Chemistry Portal. [Link]

  • Awasthi, C. (n.d.). Dimethylsulfoxonium Methylide (DSM): A Versatile Reagent. SYNLETT, 1423-1424. [Link]

  • García, J. M., et al. (2022). Efficient Synthesis of Fused Polycyclic Ether Systems via Sulfonium Ylides: A Synthetic Approach to Yessotoxin and Adriatoxin. Marine Drugs, 20(2), 113. [Link]

  • LookChem (n.d.). Preparation of Epoxides Trimethylsulfoxonium Iodide CAS 1774-47-6. LookChem. [Link]

  • O'Shaughnessy, C., Mondal, M., & Kerrigan, N. J. (2024). Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides. Molecules, 29(3), 655. [Link]

  • Mondal, M., & Kerrigan, N. J. (2022). Recent Developments in Stereoselective Reactions of Sulfonium Ylides. Molecules, 27(18), 5980. [Link]

  • Guillaumet, G., et al. (n.d.). Trimethylsulfonium and trimethylsulfoxonium as versatile epoxidation reagents. A comparative study. Semantic Scholar. [Link]

  • Wikipedia (n.d.). Johnson–Corey–Chaykovsky reaction. Wikipedia. [Link]

  • O'Shaughnessy, C., et al. (2017). Remarkable Influence of Cobalt Catalysis on Epoxide Ring-Opening with Sulfoxonium Ylides. Angewandte Chemie International Edition, 56(26), 7644-7647. [Link]

  • O'Shaughnessy, C., Mondal, M., & Kerrigan, N. J. (2024). Most common pathway to prepare dimethylsulfoxonium methylide from DMSO. ResearchGate. [Link]

  • Mondal, M., & Kerrigan, N. J. (2022). Recent Developments in Stereoselective Reactions of Sulfonium Ylides. ResearchGate. [Link]

  • Aggarwal, V. K., & Richardson, J. (2003). Asymmetric Ylide Reactions: Epoxidation, Cyclopropanation, Aziridination, Olefination, and Rearrangement. University of Bristol. [Link]

  • Guo, H., et al. (2022). Application of sulfonium and sulfoxonium ylides in organocatalyzed asymmetric reaction. Chinese Chemical Letters, 33(10), 4443-4454. [Link]

  • Gaylord Chemical Company (n.d.). Epoxidation. gChem. [Link]

  • Master Organic Chemistry (n.d.). Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Master Organic Chemistry. [Link]

  • Smith, C. D., et al. (2010). Probing the Reactivity of Dimethylsulfoxonium Methylide with Conjugated and Nonconjugated Carbonyl Compounds: An Undergraduate Experiment Combining Synthesis, Spectral Analysis, and Mechanistic Discovery. Journal of Chemical Education, 87(7), 729-731. [Link]

  • Aggarwal, V. K., & Richardson, J. (2003). Asymmetric Ylide Reactions: Epoxidation, Cyclopropanation, Aziridination, Olefination, and Rearrangement. Chemical Reviews, 103(8), 2919-2942. [Link]

  • Yoshida, H., et al. (1976). The Preparation and Reactions of α-Thiocarbonyl Dimethyloxo-sulfonium Ylides. Bulletin of the Chemical Society of Japan, 49(11). [Link]

Sources

Comparative

In-Depth Comparison Guide: Mass Spectrometry Fragmentation Analysis of (Dimethylamino)methylphenyloxosulfonium Tetrafluoroborate

Executive Summary (Dimethylamino)methylphenyloxosulfonium tetrafluoroborate (CAS: 21077-81-6) is a highly specialized, chiral oxosulfonium salt utilized primarily as a stereoselective methylene transfer reagent in comple...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Dimethylamino)methylphenyloxosulfonium tetrafluoroborate (CAS: 21077-81-6) is a highly specialized, chiral oxosulfonium salt utilized primarily as a stereoselective methylene transfer reagent in complex asymmetric synthesis, such as the total synthesis of furaquinocin-class antibiotics[1]. For researchers and drug development professionals, validating the structural integrity, purity, and reaction mechanisms of this reagent is critical. This guide objectively compares mass spectrometry (MS) modalities for analyzing this compound, details its mechanistic fragmentation pathways, and provides a self-validating experimental protocol for high-resolution tandem mass spectrometry (MS/MS).

Part 1: The Analytical Challenge & Platform Comparison

Because (dimethylamino)methylphenyloxosulfonium tetrafluoroborate is a pre-formed salt containing a non-covalent tetrafluoroborate ( BF4−​ ) counterion, traditional hard ionization techniques like Electron Impact (EI) are entirely unsuitable. EI requires thermal vaporization, which induces pyrolytic degradation of the oxosulfonium core before ionization can occur. Therefore, soft ionization techniques that gently desolvate the existing [C9​H14​NOS]+ cation into the gas phase are mandatory.

Quantitative Comparison of MS Modalities
Analytical PlatformIonization MechanismMass Accuracy / ResolutionFragmentation Depth (MS/MS)Matrix InterferenceSuitability for Oxosulfonium Salts
ESI-QTOF (High-Res) Soft (Electrospray)< 5 ppm / > 30,000Excellent: Captures both low-energy neutral losses and high-energy cleavages.Low (with LC separation)Optimal: Ideal for exact mass confirmation of the intact cation and structural elucidation.
ESI-QqQ (Triple Quad) Soft (Electrospray)Nominal (~0.1 Da)Good: Excellent for targeted MRM quantitation, but lacks exact mass for unknowns.LowHigh: Best for high-throughput reaction screening or pharmacokinetic quantitation.
MALDI-TOF Soft (Laser Desorption)< 10 ppm / > 20,000Poor: Post-source decay is difficult to control for small molecules.High (Matrix peaks < m/z 500)Suboptimal: The matrix obscures the low m/z range (m/z 184) of the target cation.
HRIM-MS Soft (Electrospray)< 2 ppm / > 50,000Unprecedented: Isolates ions in time prior to fragmentation, eliminating chimeric spectra[2].Very LowEmerging: Best for resolving isobaric/isomeric impurities in chiral synthesis[2].

Part 2: Mechanistic Fragmentation Analysis

Understanding the causality behind the fragmentation of the [C9​H14​NOS]+ cation (m/z 184.08) requires analyzing the kinetic and thermodynamic vulnerabilities of its bonds during Collision-Induced Dissociation (CID).

When subjected to ESI in positive ion mode, the BF4−​ anion is stripped away, leaving the intact even-electron oxosulfonium cation. As collision energy (CE) is applied, the molecule systematically degrades via the following proposed pathways:

  • Amine Extrusion (Low Energy): The dimethylamino group is highly labile. Proton transfer within the gas-phase complex leads to the neutral loss of dimethylamine ( HN(CH3​)2​ , 45 Da), yielding a thionium-like species at m/z 139.02.

  • Sulfur Monoxide (SO) Extrusion (Medium Energy): Characteristic of sulfoxides and oxosulfoniums, the extrusion of sulfur monoxide (SO, 48 Da) is driven by the thermodynamic stability of the resulting carbocation (m/z 136.11). This parallels the well-documented SO2​ extrusion pathways observed in the electrospray ionization of aromatic sulfonamides[3].

  • Benzylic/Phenyl Cleavage (High Energy): High-energy collision states force the homolytic or heterolytic cleavage of the sulfur-phenyl bond, ultimately generating the highly stable phenyl cation (m/z 77.04).

Frag_Pathway M Intact Cation [C9H14NOS]+ m/z 184.08 F1 [C7H7OS]+ m/z 139.02 M->F1 - HN(CH3)2 (-45 Da) F2 [C8H11NOS]+• m/z 169.06 M->F2 - •CH3 (-15 Da) F3 [C9H14N]+ m/z 136.11 M->F3 - SO (-48 Da) F4 [C6H5]+ m/z 77.04 F1->F4 - CH2OS (-62 Da) F2->F4 - C2H6NOS (-92 Da)

Caption: Proposed CID Fragmentation Pathway of the [C9H14NOS]+ Cation

Part 3: Self-Validating Experimental Protocol (ESI-QTOF)

To ensure the trustworthiness of the analytical data, the following protocol incorporates a self-validating system suitability check based on the natural isotopic abundance of sulfur.

Phase 1: System Suitability & Self-Validation

Before analyzing fragmentation, you must validate the precursor ion's isotopic envelope. Sulfur has a distinctive 34S isotopic signature (natural abundance ~4.2%).

  • Validation Check: The mass spectrometer must resolve the M+2 peak at m/z 186.08. If the intensity of m/z 186.08 is not approximately 4.5% of the m/z 184.08 base peak, the system is either suffering from detector saturation or isobaric interference, and the tuning parameters must be recalibrated.

Phase 2: Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1.0 mg of the (dimethylamino)methylphenyloxosulfonium tetrafluoroborate standard in 1 mL of LC-MS grade Methanol.

    • Dilute to a final working concentration of 1 µg/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid.

    • Causality: While the compound is already a pre-charged cation, the addition of 0.1% formic acid provides excess protons to the solvent matrix, stabilizing the Taylor cone during electrospray and preventing electrical discharge.

  • Source Tuning (Direct Infusion):

    • Infuse the sample at 10 µL/min.

    • Set the Capillary Voltage to 3.5 kV and the Desolvation Temperature to a maximum of 250°C.

    • Causality: Oxosulfonium salts are thermally labile. Exceeding 250°C in the source can cause premature, in-source thermal degradation of the S-N bond before the ions reach the mass analyzer.

  • Precursor Isolation:

    • Utilize the quadrupole filter to isolate m/z 184.08 with an isolation width of 1.0 Da to prevent the co-isolation of background matrix ions[2].

  • Collision-Induced Dissociation (CID) Ramping:

    • Apply a Collision Energy (CE) ramp from 15 eV to 45 eV using Argon as the collision gas.

    • Causality: A static CE will only capture a snapshot of the fragmentation. Ramping the energy ensures the simultaneous capture of low-energy neutral losses (e.g., amine extrusion at ~15-20 eV) and high-energy skeletal cleavages (e.g., phenyl cation formation at ~35-45 eV).

  • High-Resolution Detection:

    • Acquire MS/MS spectra in positive mode (m/z 50–200). Ensure mass accuracy is calibrated to < 5 ppm to confidently assign the empirical formulas of the generated fragments.

MS_Workflow A Sample Preparation Dilution in MeOH/H2O (0.1% Formic Acid) B Ionization Direct Infusion ESI (+) Loss of [BF4]- A->B C Precursor Isolation Quadrupole Filter (m/z 184.08) B->C D Fragmentation Collision-Induced Dissociation (CID Ramp) C->D E Detection High-Resolution TOF Analyzer D->E F Data Analysis Fragment Annotation & Pathway Mapping E->F

Caption: ESI-QTOF MS/MS Workflow for Oxosulfonium Salts

References

  • Total Synthesis of the Furaquinocins Source: Journal of the American Chemical Society URL:[Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement Source: Rapid Communications in Mass Spectrometry (PubMed) URL:[Link]

  • Abandoning the Quadrupole for Mass Spectrometry Fragmentation Analysis Source: bioRxiv URL:[Link]

Sources

Validation

A Comparative Guide to the Diastereoselectivity of (Dimethylamino)methylphenyloxosulfonium Tetrafluoroborate Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, the quest for precise control over stereochemistry is paramount. Diastereoselective reactions, which favor the...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the quest for precise control over stereochemistry is paramount. Diastereoselective reactions, which favor the formation of one diastereomer over others, are fundamental to the construction of complex molecules with defined three-dimensional architectures, a critical aspect in the development of new therapeutics. Among the arsenal of reagents available to synthetic chemists, chiral sulfur ylides have emerged as powerful tools for the stereoselective formation of epoxides, cyclopropanes, and aziridines through the well-established Corey-Chaykovsky reaction.[1][2]

This guide provides an in-depth comparison of the diastereoselectivity of a specific class of these reagents: (dimethylamino)methylphenyloxosulfonium tetrafluoroborate derivatives. While direct, side-by-side comparative studies on a homologous series of these specific salts are not extensively documented in the surveyed literature, this guide will synthesize established principles of stereocontrol in sulfur ylide chemistry to provide a predictive framework for their performance. The discussion will be grounded in analogous, well-studied sulfonium and sulfoxonium ylide systems, offering valuable insights for researchers designing and optimizing stereoselective transformations.

The Corey-Chaykovsky Reaction: A Mechanistic Overview

The Corey-Chaykovsky reaction involves the reaction of a sulfur ylide with a carbonyl compound (ketone or aldehyde), imine, or enone to produce the corresponding epoxide, aziridine, or cyclopropane.[3][4] The reaction proceeds through a nucleophilic addition of the ylide to the electrophilic center, forming a betaine intermediate. This intermediate then undergoes an intramolecular nucleophilic substitution to form the three-membered ring and eliminate a sulfide or sulfoxide.[1]

The diastereoselectivity of the reaction is largely determined by the relative energies of the transition states leading to the different diastereomeric betaine intermediates and the subsequent ring-closing step. Factors that influence these energies, and thus the stereochemical outcome, include the steric and electronic properties of both the ylide and the substrate, as well as the reaction conditions.[5]

The Influence of Substituents on Diastereoselectivity

The core of our comparative analysis lies in understanding how substituents on the phenyl ring of (dimethylamino)methylphenyloxosulfonium tetrafluoroborate derivatives can modulate their diastereoselectivity. These effects can be broadly categorized into steric and electronic influences.

Steric Effects

The steric bulk of the substituents on the phenyl ring of the oxosulfonium salt can significantly impact the facial selectivity of the ylide's approach to the electrophile.

  • Ortho-Substituents: The presence of bulky substituents at the ortho-position of the phenyl ring is expected to create a more sterically hindered environment on one face of the ylide. This will favor the approach of the electrophile from the less hindered face, leading to higher diastereoselectivity. For instance, a methyl or isopropyl group at the ortho-position would likely lead to a higher diastereomeric excess (d.e.) compared to an unsubstituted phenyl ring.

  • Meta- and Para-Substituents: Substituents at the meta and para positions are less likely to exert a direct steric influence on the reaction center. However, they can influence the overall conformation of the ylide, which in turn can affect the diastereoselectivity.

Electronic Effects

The electronic nature of the substituents on the phenyl ring can alter the reactivity and stability of the ylide, which has a profound impact on the reversibility of the initial betaine formation—a key determinant of diastereoselectivity.[5]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups at the para-position will stabilize the ylide by delocalizing the negative charge on the carbanion. This increased stability generally leads to a more reversible initial addition to the carbonyl group. In such cases, the reaction tends to be thermodynamically controlled, often favoring the formation of the more stable trans epoxide.[6]

  • Electron-Donating Groups (EDGs): Conversely, electron-donating groups like methoxy (-OCH₃) or dimethylamino (-N(CH₃)₂) at the para-position will destabilize the ylide, making it more reactive. This increased reactivity often leads to a less reversible, kinetically controlled reaction. The diastereoselectivity in these cases will be determined by the lowest energy transition state for the initial nucleophilic attack.

Comparative Data (Analogous Systems)

As previously mentioned, specific experimental data for a homologous series of (dimethylamino)methylphenyloxosulfonium tetrafluoroborate derivatives is scarce. However, we can draw parallels from studies on other substituted aryl sulfonium and sulfoxonium ylides to predict their behavior. The following table summarizes expected trends in diastereoselectivity based on these established principles. The data presented is illustrative and aims to guide the reader in their experimental design.

Derivative (Substituent on Phenyl Ring)Expected Steric HindranceExpected Ylide StabilityPredicted Dominant ControlExpected Diastereoselectivity (trans:cis) with Benzaldehyde
UnsubstitutedLowModerateMixedModerate
para-NitroLowHighThermodynamicHigh
para-MethoxyLowLowKineticModerate to Low
ortho-MethylHighModerateKinetic/StericHigh
2,6-DimethylVery HighModerateKinetic/StericVery High

Experimental Protocols

To evaluate the diastereoselectivity of a (dimethylamino)methylphenyloxosulfonium tetrafluoroborate derivative, a standardized experimental protocol is crucial. Below is a general procedure for the epoxidation of an aldehyde.

General Procedure for Diastereoselective Epoxidation
  • Ylide Generation: To a stirred suspension of the (dimethylamino)methylphenyloxosulfonium tetrafluoroborate derivative (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), is added a strong base such as sodium hydride (NaH, 1.1 equivalents) or n-butyllithium (n-BuLi, 1.05 equivalents). The mixture is stirred at this temperature for 30-60 minutes to ensure complete ylide formation.

  • Reaction with Aldehyde: A solution of the aldehyde (1.0 equivalent) in anhydrous THF is then added dropwise to the ylide solution at -78 °C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Quenching: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by column chromatography on silica gel. The diastereomeric ratio (d.r.) of the resulting epoxide is determined by ¹H NMR spectroscopy or gas chromatography (GC) analysis of the purified product.

Mechanistic Insights and Transition State Models

The diastereoselectivity in the Corey-Chaykovsky reaction can be rationalized by considering the transition state geometries of the initial nucleophilic addition. The relative orientation of the ylide and the aldehyde in the transition state determines which diastereomeric betaine is formed.

G cluster_0 Ylide Approach to Aldehyde cluster_1 Transition States cluster_2 Betaine Intermediates cluster_3 Ring Closure Ylide (Dimethylamino)methyl- phenyloxosulfonium Ylide TS_anti Anti-periplanar Transition State Ylide->TS_anti Less Steric Hindrance TS_syn Syn-periplanar Transition State Ylide->TS_syn More Steric Hindrance Aldehyde Aldehyde (R-CHO) Aldehyde->TS_anti Aldehyde->TS_syn Betaine_anti Anti Betaine TS_anti->Betaine_anti Lower Energy Betaine_syn Syn Betaine TS_syn->Betaine_syn Higher Energy Epoxide_trans trans-Epoxide (Major Product) Betaine_anti->Epoxide_trans Intramolecular SN2 Epoxide_cis cis-Epoxide (Minor Product) Betaine_syn->Epoxide_cis Intramolecular SN2

The diagram above illustrates the generally accepted mechanism where the approach of the ylide to the aldehyde can proceed through two main transition states: an anti-periplanar and a syn-periplanar arrangement. The anti-periplanar transition state, which leads to the anti betaine and subsequently the trans epoxide, is often lower in energy due to minimized steric interactions between the bulky groups on the ylide and the aldehyde. The degree to which one transition state is favored over the other is dictated by the steric and electronic factors discussed previously.

G

Conclusion

(Dimethylamino)methylphenyloxosulfonium tetrafluoroborate derivatives represent a potentially versatile class of reagents for diastereoselective synthesis. By systematically modifying the substituents on the phenyl ring, researchers can fine-tune the steric and electronic properties of the resulting ylide, thereby influencing the stereochemical outcome of the Corey-Chaykovsky reaction. While a comprehensive, direct comparative dataset is not yet available in the literature, the principles outlined in this guide, drawn from analogous systems, provide a robust framework for predicting and optimizing the diastereoselectivity of these promising reagents. Future experimental studies focusing on a systematic comparison of these derivatives will undoubtedly provide more precise data and further enhance their utility in the synthesis of complex, stereochemically defined molecules.

References

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH₃)₂SOCH₂) and Dimethylsulfonium Methylide ((CH₃)₂SCH₂). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. [Link]

  • Aggarwal, V. K., & Richardson, J. (2003). The complexity of catalysis: origins of enantio-and diastereocontrol in sulfur ylide mediated epoxidation reactions. Chemical Communications, (22), 2644-2651. [Link]

  • Li, A. H., Dai, L. X., & Aggarwal, V. K. (1997). Asymmetric ylide reactions: epoxidation, cyclopropanation, aziridination, olefination, and rearrangement. Chemical reviews, 97(6), 2341-2372. [Link]

  • Yarmolchuk, D. V., & Shishkin, O. V. (2020). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC advances, 10(63), 38481-38513. [Link]

  • Corey-Chaykovsky Reaction. Organic Chemistry Portal. [Link]

  • Johnson–Corey–Chaykovsky reaction. In Wikipedia. [Link]

  • Wu, Y. D., & Houk, K. N. (1991). Transition structures for the reactions of sulfur ylides with formaldehyde. A new proposal for the origin of cis selectivity for nonstabilized ylides. The Journal of Organic Chemistry, 56(19), 5657-5663. [Link]

  • Aggarwal, V. K., Harvey, J. N., & Richardson, J. (2002). Unraveling the mechanism of epoxide formation from sulfur ylides and aldehydes. Journal of the American Chemical Society, 124(20), 5747-5756. [Link]

Sources

Comparative

Spectroscopic validation of (Dimethylamino)methylphenyloxosulfoniumtetrafluoroborate ylide intermediates

Spectroscopic Validation and Performance Comparison of (Dimethylamino)methylphenyloxosulfonium Tetrafluoroborate Ylide Intermediates As synthetic targets in drug development grow increasingly complex, the demand for high...

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Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Validation and Performance Comparison of (Dimethylamino)methylphenyloxosulfonium Tetrafluoroborate Ylide Intermediates

As synthetic targets in drug development grow increasingly complex, the demand for highly stereoselective and chemoselective methylene transfer reagents has outpaced the capabilities of classic Corey-Chaykovsky reagents. As a Senior Application Scientist, I frequently evaluate the structural and kinetic advantages of advanced ylide systems. Among these, (dimethylamino)methylphenyloxosulfonium tetrafluoroborate (CAS 21077-81-6) stands out as a superior precursor for generating chiral aminosulfoxonium ylides.

This guide provides an in-depth, objective comparison of this aminosulfoxonium reagent against traditional sulfonium and sulfoxonium alternatives, grounded in spectroscopic validation and field-proven experimental protocols.

Mechanistic Rationale & Structural Advantages

The classic dimethylsulfoxonium methylide relies solely on the inductive effect of the oxygen atom to stabilize the adjacent carbanion. However, by substituting a methyl group with a dimethylamino group and a phenyl group, the resulting (dimethylamino)methylphenyloxosulfonium ylide benefits from profound electronic alterations[1].

The dialkylamino group significantly increases the natural atomic charge on the central sulfur atom[1]. Ab initio calculations and variable-temperature NMR studies reveal that these aminosulfoxonium ylides are stabilized by a combination of strong electrostatic interactions and negative hyperconjugation[2]. The lone pair orbital at the ylidic carbon (Cα) aligns periplanar to the S=O bond, while the nitrogen lone pair aligns periplanar to the Cα–Ph bond, creating a highly structured, rigid intermediate with a low Cα–S rotational barrier[2]. This rigidity is the primary driver for its exceptional stereoselectivity in complex total syntheses, such as the stereoselective methylenation required in the synthesis of furaquinocin-class antibiotics[3].

G A Aminosulfoxonium Salt (Precursor) C Aminosulfoxonium Ylide (Active Species) A->C Base (-H2) B NaH / DMSO (Deprotonation) B->C E Zwitterionic Betaine (Intermediate) C->E Nucleophilic Attack D Electrophile (Ketone/Enone) D->E F Target Product (Epoxide/Cyclopropane) E->F Intramolecular SN2 G Sulfinamide (Leaving Group) E->G Elimination

Fig 1. Mechanistic workflow of aminosulfoxonium ylide generation and stereoselective methylenation.

Spectroscopic Validation of the Ylide Intermediate

Because sulfur ylides are highly reactive transient species, validating their formation before introducing precious late-stage electrophiles is a critical quality control step. The (dimethylamino)methylphenyloxosulfonium ylide can be validated spectroscopically using the following markers:

  • Nuclear Magnetic Resonance (NMR): The deprotonation of the parent tetrafluoroborate salt triggers a distinct shift in the dynamic behavior of the molecule. In ¹H NMR, the α-protons of the parent salt are highly deshielded due to the adjacent cationic sulfur. Upon ylide formation, the increased electron density from the carbanion shifts these protons upfield. More importantly, variable-temperature ¹³C NMR is used to observe the topomerization of the methylene hydrogens and the Cα–N/Cα–S shifts, confirming the metallotropic/dynamic equilibrium of the ylide[2].

  • Infrared (IR) Spectroscopy: The S=O stretching frequency serves as a reliable self-validating metric. In the parent salt, the S=O stretch typically appears around 1240 cm⁻¹. Upon conversion to the ylide, the transfer of electron density from the carbanion to the d-orbitals of sulfur increases the polarizability of the S=O bond, shifting the stretch to a lower frequency (~1180 cm⁻¹).

Performance Comparison: Aminosulfoxonium vs. Classic Ylides

When selecting a methylene transfer reagent, the choice dictates the chemoselectivity (epoxidation vs. cyclopropanation) and the stereochemical trajectory (axial vs. equatorial addition)[3]. The table below synthesizes the performance metrics of the aminosulfoxonium reagent against standard alternatives.

Parameter(Dimethylamino)methylphenyloxosulfonium BF₄Trimethylsulfoxonium IodideTrimethylsulfonium Iodide
Active Intermediate Aminosulfoxonium ylideDimethylsulfoxonium methylideDimethylsulfonium methylide
Reagent Stability High (Non-hygroscopic BF₄ salt)[4]Moderate (Light/moisture sensitive)Low (Highly reactive, degrades >0 °C)
Stereoselectivity (Cyclohexanones) Equatorial addition (High dr)[3]Equatorial addition (Moderate dr)Axial addition
Chemoselectivity (Enones) Cyclopropanation (1,4-addition)Cyclopropanation (1,4-addition)Epoxidation (1,2-addition)
Leaving Group Sulfinamide (Easily separated via chromatography)Dimethyl sulfoxide (DMSO)Dimethyl sulfide (DMS - toxic/volatile)
Alkaline Tolerance High (Resists premature degradation)[1]ModerateLow (Rapidly degrades to sulfides)[1]

Data Synthesis: The aminosulfoxonium ylide provides superior diastereocontrol for equatorial methylene addition to sterically hindered cyclohexanones compared to standard oxosulfonium ylides. Furthermore, the use of a tetrafluoroborate (BF₄⁻) counterion prevents unwanted nucleophilic side reactions that often plague iodide-based salts during complex cascades[4].

Self-Validating Experimental Protocol

The following methodology details the generation of the (S)-(dimethylamino)phenyloxosulfonium methylide and its subsequent application in stereoselective methylenation, adapted from the total synthesis of furaquinocins[3].

Step 1: Preparation of the Base

  • Weigh 18 mg of NaH (60% dispersion in mineral oil, ~0.46 mmol) into an oven-dried, argon-purged Schlenk flask.

  • Wash the NaH with anhydrous hexane (3 × 2 mL), decanting the supernatant via syringe.

  • Causality: Removing the mineral oil is critical. Residual oil can form microscopic emulsions in DMSO, trapping the generated ylide and artificially lowering the effective molarity of the active species.

  • Add 0.5 mL of anhydrous DMSO at 20 °C and stir for 45 minutes.

Step 2: Ylide Generation

  • Add 161 mg (0.594 mmol) of (S)-(dimethylamino)methylphenyloxosulfonium tetrafluoroborate to the NaH/DMSO solution in one portion.

  • Stir the mixture for 40 minutes at room temperature.

  • Self-Validation Check: The reaction will effervesce as H₂ gas is evolved. The cessation of bubbling, coupled with the formation of a clear or pale-yellow homogeneous solution, visually validates the complete generation of the ylide intermediate[3].

Step 3: Stereoselective Methylenation

  • Dissolve the target electrophile (e.g., 0.238 mmol of a complex aldehyde or cyclohexanone) in 2 mL of anhydrous DMSO.

  • Add the electrophile solution dropwise to the ylide over 5 minutes.

  • Stir the reaction mixture for an extended period (up to 6 days for highly sterically hindered substrates) at room temperature[3].

  • Causality: The extreme steric bulk of the aminosulfoxonium ylide dictates a slower reaction kinetic compared to dimethylsulfoxonium methylide, necessitating longer reaction times but rewarding the chemist with near-perfect equatorial stereoselectivity[3].

Step 4: Quench and Isolation

  • Quench the reaction by adding 5 mL of pH 7 phosphate buffer.

  • Causality: A strictly neutral quench is required. Acidic quenching can lead to the premature ring-opening of the newly formed epoxide or cyclopropane, while highly basic conditions can degrade sensitive functional groups on the target molecule.

  • Extract the aqueous layer with EtOAc (5 × 10 mL). Dry the combined organic extracts over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography to isolate the product and separate the sulfinamide leaving group.

References

  • Total Synthesis of the Furaquinocins | Journal of the American Chemical Society. acs.org.
  • Dynamic Behavior of Chiral Sulfonimidoyl-Substituted Allyl and Alkyl (Dimethylamino)titanium(IV) Complexes: Metallotropic Shift, Reversible β-Hydride Elimination/Reinsertion, and ab Initio Calculations of Allyl and Alkyl Aminosulfoxonium Ylides | Journal of the American Chemical Society. acs.org.
  • Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides | MDPI. mdpi.com.
  • Examining the Alkaline Stability of Tris(dialkylamino)sulfoniums and Sulfoxoniums | The Journal of Organic Chemistry. acs.org.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (Dimethylamino)methylphenyloxosulfoniumtetrafluoroborate

Operational Safety & Logistics Manual: Handling (Dimethylamino)methylphenyloxosulfonium Tetrafluoroborate Executive Summary & Chemical Identity (Dimethylamino)methylphenyloxosulfonium tetrafluoroborate is an advanced, hi...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Logistics Manual: Handling (Dimethylamino)methylphenyloxosulfonium Tetrafluoroborate

Executive Summary & Chemical Identity

(Dimethylamino)methylphenyloxosulfonium tetrafluoroborate is an advanced, highly specialized reagent utilized in complex synthetic chemistry and drug development. It functions as an ylide precursor, facilitating the highly stereoselective methylenation (epoxidation) of aldehydes and other electrophiles[1]. Because of its unique structural properties, it is often deployed in late-stage natural product synthesis, such as the total synthesis of furaquinocins[1].

Quantitative Chemical Properties

Property Specification
CAS Number 21077-81-6[2]
Molecular Formula C9H14BF4NOS[2]
Molecular Weight 271.08 g/mol [2]
Melting Point 118–120 °C[2]

| Primary Application | Stereoselective Methylene Transfer[1] |

Mechanistic Context & Hazard Profile

To handle this compound safely, operators must understand the causality behind its reactivity and its associated hazards:

  • Acidity & Ylide Generation: The (dimethylamino)methylphenyloxosulfonium cation exhibits significant acidity—its pKa is approximately 19 units lower than its parent sulfoximine[3]. This high acidity allows it to be readily deprotonated by strong bases like Sodium Hydride (NaH) to form the reactive ylide intermediate[1].

  • The Tetrafluoroborate ( BF4−​ ) Risk: The BF4−​ counterion is generally stable under neutral or basic conditions. However, if exposed to strong aqueous acids or extreme thermal degradation, it can hydrolyze to release Hydrogen Fluoride (HF) gas —a highly toxic, bone-seeking, and corrosive hazard.

  • Solvent Synergy (DMSO): The standard protocol for ylide generation utilizes Dimethyl Sulfoxide (DMSO) as the solvent[1]. DMSO is a potent transdermal carrier. If the active reagent dissolves in DMSO and breaches standard PPE, it will be rapidly transported directly through the skin and into the operator's bloodstream.

  • Hydrogen Gas Evolution: The deprotonation step using NaH inherently evolves stoichiometric amounts of highly flammable H2​ gas[1], presenting a severe fire and explosion risk if exposed to static discharge.

Required Personal Protective Equipment (PPE)

Standard laboratory PPE is insufficient due to the DMSO solvent synergy and the BF4−​ counterion. The following matrix outlines the mandatory protective logistics.

Protective GearSpecificationMechanistic Justification & Causality
Primary Gloves 8-mil Nitrile (Double-gloved)DMSO acts as a potent transdermal carrier. If the sulfoxonium salt dissolves in DMSO, standard latex offers zero resistance. Double-gloving ensures the outer layer can be immediately discarded upon splash exposure before DMSO penetrates to the inner layer.
Lab Coat Flame-Retardant (FR) NomexThe deprotonation step utilizes NaH, which evolves highly flammable H2​ gas[1]. An FR coat prevents catastrophic fabric ignition in the event of a static discharge or moisture-induced NaH flare.
Eye Protection Splash Goggles + Face ShieldThe tetrafluoroborate counterion ( BF4−​ ) can cause severe ocular damage. A face shield is mandatory during the active quenching step to protect against exothermic splattering.
Respirator Fume Hood (Velocity >100 fpm)Prevents inhalation of aerosolized DMSO, unreacted fine NaH dust, and potential trace HF gas if the BF4−​ salt is accidentally exposed to acidic conditions.

Step-by-Step Handling & Operational Protocol

The following methodology is adapted from field-proven protocols for stereoselective methylenation[1]. Every step includes a self-validating check to ensure operational integrity.

Step 1: Preparation of the Base

  • Action: Wash NaH (60% oil dispersion) with anhydrous hexane under an argon atmosphere to remove the mineral oil. Decant the hexane, dry the NaH briefly under vacuum, and suspend the purified NaH in anhydrous DMSO at 20 °C. Stir for 45 minutes[1].

  • Causality: Commercial NaH contains mineral oil that skews stoichiometric calculations. Excess unreacted base can trigger unwanted side reactions with the aldehyde substrate.

  • Self-Validation: The NaH powder should settle cleanly after washing. The resulting DMSO suspension must appear as a uniform, milky-grey mixture without heavy clumping.

Step 2: Ylide Generation

  • Action: Add solid (Dimethylamino)methylphenyloxosulfonium tetrafluoroborate (approx. 1.25 eq relative to NaH) to the NaH/DMSO suspension. Stir for 40 minutes at room temperature[1].

  • Causality: The strong base deprotonates the acidic cation[3], forming the active ylide while releasing H2​ gas.

  • Self-Validation: Immediate effervescence ( H2​ gas) will occur upon addition. The reaction is self-validating: when bubbling completely ceases, deprotonation is complete , and the ylide is fully formed and stable.

Step 3: Methylenation (Substrate Addition)

  • Action: Introduce the aldehyde/ketone substrate dissolved in a small volume of DMSO dropwise to the ylide solution. Stir at room temperature. Depending on the steric bulk of the substrate, this reaction can take anywhere from 2 hours to 6 days[1].

  • Causality: The ylide acts as a nucleophile, attacking the carbonyl carbon, followed by an intramolecular ring closure to form the epoxide.

  • Self-Validation: Monitor via Thin Layer Chromatography (TLC). The protocol is validated when the UV-active starting material spot disappears and a new, less polar epoxide spot emerges.

Step 4: Safe Quenching & Workup

  • Action: Cool the reaction to 0 °C and carefully quench by adding pH 7 phosphate buffer dropwise. Extract the aqueous layer multiple times with Ethyl Acetate (EtOAc), dry the combined organic extracts over Na2​SO4​ , and concentrate in vacuo[1].

  • Causality: The reaction must be quenched to destroy unreacted NaH and ylide. Using a neutral pH 7 buffer is critical; using strong acids would protonate the BF4−​ counterion, risking the generation of highly toxic HF gas.

  • Self-Validation: The initial drops of buffer will cause mild, controlled fizzing as trace NaH is destroyed. Once fizzing stops upon further buffer addition, the system is safely neutralized.

Mandatory Visualization: Operational Workflow

G Start 1. PPE & Hood Verification NaH 2. Suspend NaH in DMSO Start->NaH Inert Ar/N2 Atm Reagent 3. Add Sulfoxonium Salt NaH->Reagent 20 °C, 45 min Ylide 4. Ylide Generation Reagent->Ylide Vent H2 Gas Substrate 5. Add Aldehyde Substrate Ylide->Substrate Dropwise Reaction 6. Methylenation Reaction Substrate->Reaction Stir 2-6 Days Quench 7. Quench with pH 7 Buffer Reaction->Quench Prevent HF Formation

Workflow and safety checkpoints for ylide generation and methylenation using the sulfoxonium salt.

Emergency Response & Disposal Logistics

Spill Management:

  • Dry Spill (Reagent Only): Sweep up gently using a static-free brush into a compatible waste container. Do not use water.

  • Wet Spill (NaH/DMSO/Ylide Mixture): DO NOT USE WATER. Water will react violently with unreacted NaH, igniting the evolved hydrogen gas and the DMSO. Smother the spill entirely with dry sand, dry limestone, or a Class D fire extinguisher.

Waste Disposal:

  • Aqueous Quench Waste: The aqueous layers from the workup contain DMSO and the intact BF4−​ counterion. These must be collected in dedicated, clearly labeled "Aqueous Fluoride/DMSO Waste" containers.

  • Acid Segregation: Under no circumstances should this waste be mixed with acidic waste streams (e.g., HCl, H2​SO4​ ), as this will trigger the delayed release of Hydrogen Fluoride gas inside the sealed waste carboy.

References

  • Total Synthesis of the Furaquinocins | Journal of the American Chemical Society | 1

  • Acidities of sulfoximines and related oxosulfonium cations. Cyclopropyl effects and structures of α-sulfonyl-type carbanions | ResearchGate | 3

  • 21077-81-6 N,N,S-Trimethyl-S-phenylsulfoxonium tetrafluoroborate | ChemSrc | 2

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
(Dimethylamino)methylphenyloxosulfoniumtetrafluoroborate
Reactant of Route 2
(Dimethylamino)methylphenyloxosulfoniumtetrafluoroborate
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